Ebov-IN-7
Description
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Properties
Molecular Formula |
C18H19ClN4O3S |
|---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N'-[2-(5-chloro-2-nitrophenyl)sulfanylphenyl]-2-pyrrolidin-1-ylacetohydrazide |
InChI |
InChI=1S/C18H19ClN4O3S/c19-13-7-8-15(23(25)26)17(11-13)27-16-6-2-1-5-14(16)20-21-18(24)12-22-9-3-4-10-22/h1-2,5-8,11,20H,3-4,9-10,12H2,(H,21,24) |
InChI Key |
SWAOBCQKKPYMOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC(=O)NNC2=CC=CC=C2SC3=C(C=CC(=C3)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: The Mechanism of Action of Ebola Virus Inhibitors
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and non-human primates.[1][2][3] The high mortality rate and potential for outbreaks underscore the urgent need for effective antiviral therapeutics.[4][5] EBOV is an enveloped, non-segmented, negative-sense single-stranded RNA virus. Its genome is approximately 19 kb and encodes seven structural proteins: the nucleoprotein (NP), polymerase cofactor (VP35), matrix proteins (VP40 and VP24), glycoprotein (GP), transcription activator (VP30), and the large (L) RNA-dependent RNA polymerase. The viral life cycle, which includes entry, genome replication and transcription, assembly, and budding, presents multiple targets for antiviral intervention.
Initial searches for a specific inhibitor designated "Ebov-IN-7" did not yield any publicly available information. Therefore, this guide will provide a broader overview of the mechanisms of action for several documented Ebola virus inhibitors, focusing on their molecular targets and the experimental approaches used to elucidate their function.
Key Therapeutic Targets in the Ebola Virus Life Cycle
The development of anti-EBOV therapeutics has largely focused on inhibiting critical viral processes or host factors essential for viral propagation.
Viral Entry
Ebola virus entry into host cells is a multi-step process and a prime target for inhibitors.
-
Attachment and Endocytosis: The virus attaches to the cell surface via its glycoprotein (GP), followed by internalization through macropinocytosis or other endocytic pathways.
-
GP Cleavage and Receptor Binding: Within the endosome, host cathepsins B and L cleave the GP, exposing the receptor-binding site. The cleaved GP then binds to the intracellular receptor, Niemann-Pick C1 (NPC1).
-
Membrane Fusion: The GP-NPC1 interaction triggers conformational changes in GP, leading to the fusion of the viral envelope with the endosomal membrane and release of the viral ribonucleoprotein complex into the cytoplasm.
A number of small molecules have been identified that inhibit EBOV entry. For instance, MBX2254 and MBX2270 have been shown to inhibit EBOV infection by targeting the interaction between the viral glycoprotein (GP) and the host protein Niemann-Pick C1 (NPC1), a critical step for viral entry.
Genome Replication and Transcription
The EBOV RNA-dependent RNA polymerase (L protein) is responsible for transcribing the viral genes into mRNAs and replicating the viral genome. This process is a key target for nucleoside analogs.
-
RNA-Dependent RNA Polymerase (L Protein) Inhibition: Compounds like Favipiravir (T-705) and Remdesivir (GS-5734) are nucleoside analogs that act as chain terminators, halting viral RNA synthesis.
Viral Assembly and Budding
The viral matrix protein VP40 is crucial for the assembly and budding of new virions from the host cell membrane.
Quantitative Data on Ebola Virus Inhibitors
The efficacy of antiviral compounds is typically quantified by their 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in cell-based assays.
| Compound | Target/Mechanism | EC50/IC50 | Cell Line | Virus Strain | Citation |
| Favipiravir (T-705) | L Protein (RdRp) Inhibitor | 67 µM (EC50) | Vero E6 | EBOV | |
| Remdesivir (GS-5734) | L Protein (RdRp) Inhibitor | Not specified | Not specified | EBOV | |
| Sertraline | Entry Inhibitor | 7.4 µM (EC50) | Not specified | EBOV | |
| Bepridil | Entry Inhibitor | 5 µM (EC50) | Not specified | EBOV | |
| FGI-103 | Entry Inhibitor | 100 nM (EC50) | Vero E6 | ZEBOV-GFP | |
| MBX2254 | GP-NPC1 Interaction | ~0.28 µM (IC50) | Huh7 | HIV-based pseudovirus with EBOV-GP | |
| MBX2270 | GP-NPC1 Interaction | ~10 µM (IC50) | Huh7 | HIV-based pseudovirus with EBOV-GP | |
| Amiodarone | Not specified | 5.5 - 15.9 µM (EC50) | Huh 7, Vero E6, primary human MDMs | EBOV/Makona |
Experimental Protocols
The elucidation of the mechanism of action of antiviral compounds relies on a variety of in vitro and in vivo experimental models.
In Vitro Assays
-
Ebolavirus Cell-Based Infection Assay:
-
Cell Plating: Huh7 or Vero E6 cells are plated in 96-well plates.
-
Drug Treatment: After 24 hours, cells are pre-treated with the test compound for 1 hour.
-
Infection: Cells are then infected with EBOV at a specific multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for a set period (e.g., 48 hours).
-
Analysis: The level of infection is quantified, often by detecting a viral protein (e.g., VP40) using an antibody-based method or by measuring the expression of a reporter gene (e.g., GFP) engineered into the virus.
-
-
Pseudotyped Virus Entry Assay:
-
Virus Production: Pseudotyped viruses are generated, typically using a retroviral (e.g., HIV) or rhabdoviral (e.g., VSV) core, that express the EBOV glycoprotein (GP) on their surface. These particles are replication-incompetent but can mediate a single round of entry.
-
Infection and Inhibition: Target cells are infected with the pseudotyped virus in the presence of the inhibitor.
-
Quantification: Entry efficiency is measured by the expression of a reporter gene (e.g., luciferase or GFP) carried by the pseudovirus genome. This assay specifically assesses the entry step of the viral life cycle.
-
In Vivo Models
-
Mouse Model of EBOV Infection:
-
Animal Model: Specific strains of mice (e.g., BALB/c or C57BL/6) are used.
-
Infection: Mice are challenged with a lethal dose of mouse-adapted EBOV.
-
Treatment: The test compound is administered at various doses and time points relative to the infection.
-
Monitoring: Animal survival, weight loss, and viral titers in various organs are monitored over time.
-
Visualizing Molecular Mechanisms and Workflows
Ebola Virus Entry Pathway and Inhibition
Caption: Ebola virus entry pathway and the point of inhibition for compounds targeting the GP-NPC1 interaction.
Experimental Workflow for Antiviral Compound Screening
Caption: A generalized workflow for the discovery and preclinical development of antiviral drugs.
Conclusion
While information on a specific inhibitor "this compound" is not available in the public domain, the field of Ebola virus therapeutics has identified multiple promising compounds that target various stages of the viral life cycle. The primary mechanisms of action involve the inhibition of viral entry, largely by interfering with the function of the viral glycoprotein GP, and the inhibition of viral RNA synthesis through the targeting of the RNA-dependent RNA polymerase. The continued use of robust in vitro and in vivo models is essential for the discovery and development of new, potent inhibitors to combat the threat of Ebola virus disease.
References
- 1. Importin-α7 Is Involved in the Formation of Ebola Virus Inclusion Bodies but Is Not Essential for Pathogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Ebov-IN-7: A Novel Inhibitor of Ebola Virus Entry - A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery and preliminary characterization of Ebov-IN-7, a novel small molecule inhibitor of Ebola virus (EBOV) entry. This compound was identified through a high-throughput screening campaign and demonstrates potent inhibition of EBOV glycoprotein (GP)-mediated cell entry. This guide details the discovery process, proposed synthesis, mechanism of action, and key in vitro efficacy data. Experimental protocols and pathway diagrams are included to facilitate further research and development.
Introduction
Ebola virus disease (EVD) remains a significant global health threat, characterized by high mortality rates and the potential for rapid outbreaks.[1][2] The viral entry stage, mediated by the EBOV glycoprotein (GP), represents a critical target for therapeutic intervention.[3][4][5] This document outlines the discovery and characterization of a promising new inhibitor, this compound.
Discovery of this compound
This compound was identified from a chemical library of over 200,000 small molecule compounds via a cell-based high-throughput screen. The screening assay utilized pseudotyped viral particles expressing EBOV-GP and a luciferase reporter gene to quantify viral entry into host cells.
Experimental Workflow: High-Throughput Screening
Caption: High-throughput screening workflow for the identification of EBOV entry inhibitors.
Synthesis of this compound
While the precise, multi-step synthesis of this compound is proprietary, the general approach involves a convergent synthesis strategy. Key steps include the formation of a central heterocyclic core via "click" chemistry, followed by the addition of side chains through standard coupling reactions. This modular approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.
In Vitro Efficacy and Cytotoxicity
This compound demonstrates potent and selective inhibition of EBOV entry in various cell lines. The table below summarizes the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 (EBOV-GP) | 293T | 2.5 µM | |
| A549 | 4.8 µM | ||
| IC50 (MARV-GP) | 293T | 13.2 µM | |
| CC50 | 293T | > 100 µM | |
| A549 | > 100 µM | ||
| Selectivity Index (SI) | 293T | > 40 | |
| A549 | > 20.8 |
Table 1: In Vitro Activity of this compound
Mechanism of Action
This compound acts as a late-stage entry inhibitor, downstream of viral attachment and endocytosis. Mechanistic studies suggest that this compound interferes with the interaction between the EBOV glycoprotein (GP1 subunit) and the host cell receptor, Niemann-Pick C1 (NPC1), within the endosome. This inhibition prevents the conformational changes in GP necessary for membrane fusion and subsequent viral genome release into the cytoplasm.
Signaling Pathway: EBOV Entry and Inhibition by this compound
Caption: Proposed mechanism of action for this compound in the EBOV entry pathway.
Experimental Protocols
Pseudovirus Entry Assay
-
Cell Seeding: Seed 293T cells in 1536-well plates at a density of 10,000 cells/well and incubate for 24 hours.
-
Compound Addition: Add this compound or control compounds to the wells at various concentrations.
-
Virus Infection: Add EBOV-GP pseudotyped HIV particles (containing a luciferase reporter gene) to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a luminometer.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) from the dose-response curves.
Cytotoxicity Assay
-
Cell Seeding: Seed 293T or A549 cells in 96-well plates and incubate for 24 hours.
-
Compound Addition: Add this compound at various concentrations to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Viability Assessment: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the amount of ATP and indicates the number of viable cells.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) from the dose-response curves.
Time-of-Addition Experiment
-
Cell Seeding and Infection: Seed A549 cells and infect with EBOV-GP pseudotyped virus.
-
Compound Addition at Different Time Points: Add this compound (at a concentration of 10 µM) at various time points: 1 hour before infection, during the 1-hour viral adsorption period, and at 2 and 12 hours post-infection.
-
Incubation and Readout: Incubate for a total of 48 hours post-infection and measure luciferase activity.
-
Analysis: Determine the stage of the viral entry process that is inhibited by observing the time points at which the compound is effective.
Conclusion and Future Directions
This compound is a novel and potent small molecule inhibitor of Ebola virus entry with a favorable in vitro safety profile. Its mechanism of action, targeting the crucial GP-NPC1 interaction, makes it a promising candidate for further development. Future studies will focus on extensive SAR to improve potency and pharmacokinetic properties, followed by evaluation in in vivo models of EVD. The development of broad-spectrum inhibitors targeting conserved viral processes remains a high priority in the ongoing effort to combat filovirus infections.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Chemical Compound Inhibits Ebola Virus Replication | Technology Networks [technologynetworks.com]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical and Structural Aspects of Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Target Identification of the Novel Ebola Virus Inhibitor Ebov-IN-7
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document describes a hypothetical case study of a novel inhibitor, "Ebov-IN-7," for illustrative purposes. The experimental data and protocols are representative of common methodologies in the field of virology and drug discovery, based on publicly available research on Ebola virus.
Introduction
Ebola virus (EBOV) is the causative agent of Ebola virus disease (EVD), a severe and often fatal hemorrhagic fever in humans and nonhuman primates.[1][2] The virus, a member of the Filoviridae family, possesses a non-segmented, negative-sense RNA genome that encodes seven structural proteins.[3][4] Among these, the surface glycoprotein (GP) is the sole viral protein responsible for mediating entry into host cells, making it a primary target for therapeutic intervention.[5] The EBOV entry process is a multi-step cascade involving attachment to the cell surface, internalization via macropinocytosis, trafficking to late endosomes, proteolytic cleavage of GP by host cathepsins, binding to the intracellular receptor Niemann-Pick C1 (NPC1), and finally, fusion of the viral and host membranes to release the viral genome into the cytoplasm.
This whitepaper details the target identification and validation process for this compound, a novel small molecule inhibitor of Ebola virus replication. Through a systematic series of virological and biochemical assays, we demonstrate that this compound directly targets the viral glycoprotein (GP), preventing a critical conformational change required for membrane fusion, thereby inhibiting viral entry.
Target Identification Workflow
The strategy for identifying the molecular target of this compound followed a logical progression from cell-based assays, which confirmed its antiviral activity against GP-mediated entry, to biochemical assays that demonstrated a direct physical interaction with the purified viral protein.
Experimental Protocols and Data
Experiment 1: Pseudotyped Virus Entry Assay
Objective: To determine if this compound inhibits EBOV GP-mediated viral entry. A vesicular stomatitis virus (VSV) system pseudotyped with EBOV GP (VSV-EBOV-GP) and expressing a luciferase reporter gene was used.
Methodology:
-
Cell Seeding: HEK293T cells were seeded at a density of 2 x 10⁴ cells/well in a 96-well plate and incubated for 24 hours.
-
Compound Preparation: this compound was serially diluted in DMEM to achieve final concentrations ranging from 0.1 nM to 10 µM.
-
Treatment and Infection: Cell media was replaced with the diluted compound. VSV-EBOV-GP was added at a multiplicity of infection (MOI) of 0.1. As a control for non-specific inhibition, a parallel set of cells was infected with VSV pseudotyped with its native G protein (VSV-G).
-
Incubation: Plates were incubated for 24 hours at 37°C.
-
Luciferase Assay: Luciferase activity was measured using a commercial luciferase assay system and a luminometer.
-
Data Analysis: Relative light units (RLUs) were normalized to DMSO-treated controls. The half-maximal inhibitory concentration (IC₅₀) was calculated using a four-parameter logistic regression model.
Results: this compound potently inhibited the entry of VSV-EBOV-GP in a dose-dependent manner, but had no effect on the entry of VSV-G, indicating specificity for EBOV GP-mediated entry.
| Compound | Target Glycoprotein | IC₅₀ (nM) | CC₅₀ (µM) (in HEK293T) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| This compound | EBOV GP | 15.2 ± 2.1 | > 50 | > 3289 |
| This compound | VSV-G | > 10,000 (inactive) | > 50 | N/A |
Experiment 2: Surface Plasmon Resonance (SPR) for Direct Binding
Objective: To confirm a direct physical interaction between this compound and purified, recombinant EBOV GP ectodomain.
Methodology:
-
Surface Preparation: A CM5 sensor chip was functionalized with an anti-His antibody using standard amine coupling chemistry.
-
Ligand Immobilization: Recombinant His-tagged EBOV GP (lacking the transmembrane domain) was captured on the sensor chip surface.
-
Analyte Injection: this compound was prepared in running buffer (HBS-EP+) at various concentrations (e.g., 1 µM to 100 µM) and injected over the chip surface.
-
Data Collection: Association and dissociation phases were monitored in real-time. The sensorgram data was collected.
-
Data Analysis: The kinetic parameters, including the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₗ), were calculated by fitting the data to a 1:1 Langmuir binding model.
Results: this compound demonstrated direct, concentration-dependent binding to the immobilized EBOV GP.
| Analyte | Ligand | kₐ (M⁻¹s⁻¹) | kₑ (s⁻¹) | Kₗ (µM) |
| This compound | EBOV GP | 1.2 x 10³ | 5.8 x 10⁻³ | 4.8 |
Experiment 3: GP-Mediated Cell-Cell Fusion Assay
Objective: To determine if this compound inhibits the membrane fusion step of viral entry. This assay assesses the ability of GP expressed on one cell population ("effector") to fuse with another cell population ("target").
Methodology:
-
Cell Preparation:
-
Effector Cells: HEK293T cells were co-transfected with plasmids encoding EBOV GP and a T7 polymerase.
-
Target Cells: Vero E6 cells were transfected with a plasmid containing a luciferase gene under the control of a T7 promoter.
-
-
Co-culture: After 24 hours, effector and target cells were mixed at a 1:1 ratio and plated in the presence of serial dilutions of this compound.
-
Fusion Induction: To mimic the low pH of the late endosome which triggers fusion, the cell media was replaced with a low-pH buffer (pH 5.0) for 15 minutes. The cells were then returned to normal media.
-
Incubation & Readout: Cells were incubated for an additional 8 hours to allow for luciferase expression. Luciferase activity was then measured.
Results: this compound effectively blocked the low-pH triggered, GP-mediated cell-cell fusion, suggesting it interferes with the fusogenic conformational changes in GP.
| Compound | Fusion Inhibition IC₅₀ (nM) |
| This compound | 25.5 ± 4.3 |
Visualized Mechanism of Action
The experimental data supports a mechanism where this compound binds to the EBOV GP and inhibits the conformational changes necessary for the fusion of the viral and endosomal membranes. This prevents the release of the viral nucleocapsid into the cytoplasm.
Conclusion
The collective evidence from pseudovirus entry assays, direct binding studies, and cell-cell fusion assays robustly identifies the Ebola virus glycoprotein (GP) as the molecular target of the novel inhibitor, this compound. The data indicates a specific mechanism of action wherein this compound inhibits the final, critical step of membrane fusion, a process essential for viral infection. This targeted action, combined with a high selectivity index, positions this compound as a promising candidate for further preclinical development as an anti-EVD therapeutic. Future studies will focus on co-crystallization to map the precise binding site on GP and efficacy studies in animal models of EVD.
References
- 1. Identification of Ebola Virus Inhibitors Targeting GP2 Using Principles of Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Importin-α7 Is Involved in the Formation of Ebola Virus Inclusion Bodies but Is Not Essential for Pathogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a small molecule inhibitor of Ebola virus genome replication and transcription using in silico screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New targets for controlling Ebola virus disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide on the Binding Affinity and Kinetics of Ebola Virus Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific molecule designated "Ebov-IN-7" was identified in the public domain at the time of this writing. This guide therefore provides a comprehensive overview of the binding affinity and kinetics of well-characterized inhibitors of the Ebola virus (EBOV), focusing on the viral glycoprotein (GP) as the primary therapeutic target. The principles, protocols, and data presented herein are representative of the methodologies and findings in the field of EBOV inhibitor research.
Introduction to Ebola Virus Glycoprotein as a Drug Target
The Ebola virus glycoprotein (GP) is a class I fusion protein essential for viral entry into host cells, making it a prime target for therapeutic intervention.[1][2] GP is a trimer of heterodimers, with each monomer consisting of a GP1 and GP2 subunit linked by a disulfide bond.[3] The GP1 subunit is responsible for binding to host cell receptors, while the GP2 subunit mediates the fusion of the viral and host cell membranes.[1][3] Inhibitors that disrupt the function of GP can effectively neutralize the virus. These inhibitors primarily include monoclonal antibodies (mAbs) and small molecules that interfere with receptor binding or the conformational changes required for membrane fusion.
Quantitative Binding Affinity and Kinetics of EBOV GP Inhibitors
The efficacy of an inhibitor is largely determined by its binding affinity (how tightly it binds to the target) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the mechanism of action and predicting in vivo efficacy. The following tables summarize publicly available data for representative EBOV GP inhibitors.
Table 1: Binding Affinity and Kinetics of Monoclonal Antibodies against EBOV GP
| Antibody (mAb) | Target | K_D (Equilibrium Dissociation Constant) | k_on (Association Rate Constant) (M⁻¹s⁻¹) | k_off (Dissociation Rate Constant) (s⁻¹) | Method | Reference |
| mAb114 (Ebanga) | GP | < 1 x 10⁻¹² M | Not specified | > 400-fold slower than 1A2-IGL | Biolayer Interferometry (BLI) | |
| 1A2 | GP | < 1.0 x 10⁻¹² M | Not specified | Not specified | Not specified | |
| 1A2-IGL | GP | 4.28 x 10⁻¹⁰ M | Not specified | > 400-fold faster than 1A2 | Not specified | |
| ADI-15946 | Cleaved GP (GP_CL_) | ~10,000-fold improvement vs. full-length GP | Not specified | Not specified | Biolayer Interferometry (BLI) | |
| mAb3 | Recombinant Nucleoprotein (rNP) | 52 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) | |
| mAb2 | Recombinant Nucleoprotein (rNP) | 350 pM | Not specified | Not specified | Surface Plasmon Resonance (SPR) | |
| mAb1 | Recombinant Nucleoprotein (rNP) | 809 nM | Not specified | Not specified | Surface Plasmon Resonance (SPR) | |
| KZ52 | GP | Low nanomolar | Not specified | Not specified | Not specified | |
| 13C6 | GP | 250-fold weaker than Fab114 (pH 7.4) | Not specified | Not specified | Biolayer Interferometry (BLI) |
Table 2: Binding Affinity of Small Molecule Inhibitors against EBOV Proteins
| Compound Class/Name | Target | Binding Affinity/Metric | Method | Reference |
| N′-phenylacetohydrazide derivatives | GP1-GP2 interface | Allosteric inhibitors of GP-NPC1 interaction | ELISA-based assay | |
| Adamantane derivatives | Prevents GP binding to NPC1 | IC₅₀ values reported | Pseudotyped virus infection assay | |
| NANPDB4048 | VP35 | -8.2 kcal/mol (Binding Energy) | Molecular Docking | |
| NANPDB2412 | VP35 | -8.2 kcal/mol (Binding Energy) | Molecular Docking | |
| Amodiaquine | VP35 | -6.5 kcal/mol (Binding Energy) | Molecular Docking | |
| Chloroquine | VP35 | -6.2 kcal/mol (Binding Energy) | Molecular Docking |
Experimental Protocols
Detailed methodologies are critical for the accurate determination of binding parameters. The following are generalized protocols for common techniques used in the study of EBOV inhibitors.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free optical technique that measures the real-time interaction between a ligand immobilized on a sensor chip and an analyte in solution by detecting changes in the refractive index at the sensor surface.
Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of an inhibitor binding to EBOV GP.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5, gold chip modified with 4-mercaptobenzoic acid)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Ligand: Purified recombinant EBOV GP
-
Analyte: Purified inhibitor (e.g., monoclonal antibody) at various concentrations
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the purified EBOV GP (ligand) in immobilization buffer over the activated surface. The carboxyl groups on the sensor chip will form covalent bonds with amine groups on the GP.
-
Deactivate any remaining active esters on the surface with an injection of ethanolamine-HCl.
-
-
Analyte Binding (Association):
-
Inject a series of concentrations of the inhibitor (analyte) in running buffer over the immobilized GP surface at a constant flow rate.
-
Monitor the change in response units (RU) over time as the inhibitor binds to the GP.
-
-
Dissociation:
-
Following the association phase, switch the flow back to running buffer only.
-
Monitor the decrease in RU over time as the inhibitor dissociates from the GP.
-
-
Regeneration:
-
Inject the regeneration solution to remove any remaining bound analyte, returning the RU to the baseline.
-
The surface is now ready for the next injection cycle.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized ligand) from the active flow cell to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.
-
Biolayer Interferometry (BLI) for Kinetic Analysis
BLI is another label-free optical technique that measures biomolecular interactions in real-time. It analyzes the interference pattern of white light reflected from the surface of a biosensor tip.
Objective: To determine k_on, k_off, and K_D for an inhibitor-EBOV GP interaction.
Materials:
-
BLI instrument (e.g., Octet)
-
Biosensors (e.g., Streptavidin-coated for biotinylated ligands)
-
96-well or 384-well microplates
-
Assay buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)
-
Ligand: Biotinylated, purified recombinant EBOV GP
-
Analyte: Purified inhibitor at various concentrations
Procedure:
-
Plate Setup:
-
Hydrate the biosensors in assay buffer for at least 10 minutes.
-
Prepare a 96-well plate with the following:
-
Wells for an initial baseline reading (assay buffer).
-
Wells with the biotinylated EBOV GP for the loading step.
-
Wells for a second baseline reading (assay buffer).
-
Wells with a serial dilution of the inhibitor (analyte) for the association step.
-
Wells with assay buffer for the dissociation step.
-
-
-
Instrument Setup and Run:
-
Baseline 1: The instrument dips the biosensors into the buffer-only wells to establish a stable baseline.
-
Loading: The biosensors are moved to the wells containing the biotinylated EBOV GP. The GP immobilizes onto the streptavidin-coated sensor tips.
-
Baseline 2: The sensors are moved back to buffer wells to establish a new baseline after ligand loading.
-
Association: The sensors are moved to the wells containing the different concentrations of the inhibitor. The binding of the inhibitor to the immobilized GP causes a shift in the interference pattern, which is recorded as a change in wavelength (nm).
-
Dissociation: The sensors are moved to buffer-only wells, and the dissociation of the inhibitor from the GP is monitored.
-
-
Data Analysis:
-
Reference-subtract the data using a sensor that was loaded with ligand but only exposed to buffer during the association step.
-
Align the curves and fit them to a 1:1 binding model using the instrument's analysis software to determine k_on, k_off, and K_D.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Objective: To determine the thermodynamic parameters of an inhibitor binding to EBOV GP.
Materials:
-
Isothermal titration calorimeter
-
Macromolecule: Purified EBOV GP in a precisely buffered solution (e.g., 25 µM).
-
Ligand: Purified inhibitor in the identical buffer (e.g., 250 µM).
-
Degassed buffer for cleaning and dilutions.
Procedure:
-
Sample Preparation:
-
Dialyze both the GP and the inhibitor extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of both solutions.
-
Thoroughly degas both solutions before loading into the calorimeter.
-
-
Instrument Setup:
-
Load the EBOV GP solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform a series of small, sequential injections (e.g., 17 injections) of the inhibitor from the syringe into the GP in the sample cell.
-
After each injection, the heat change resulting from the binding interaction is measured until the binding reaction reaches equilibrium.
-
As the GP becomes saturated with the inhibitor, the heat change per injection diminishes.
-
-
Data Analysis:
-
Integrate the heat flow for each injection to obtain the heat released/absorbed per mole of injectant.
-
Plot these values against the molar ratio of inhibitor to GP.
-
Fit the resulting binding isotherm to a suitable binding model to determine n, K_D, and ΔH. The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(K_A) = ΔH - TΔS (where K_A = 1/K_D).
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by EBOV GP
Ebola virus GP has been shown to modulate host cell signaling pathways, which can contribute to viral pathogenesis. Understanding these pathways is crucial for identifying novel therapeutic targets.
References
Ebov-IN-7: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebov-IN-7, also identified as compound 26, is a small molecule inhibitor of the Ebola virus (EBOV).[1] This technical guide provides a comprehensive overview of its chemical structure, properties, and biological activity. The information presented is intended for researchers and professionals involved in the discovery and development of antiviral therapeutics. This compound has been shown to inhibit Ebola virus entry into host cells by targeting the interaction between the viral glycoprotein (GP) and the host endosomal receptor, Niemann-Pick C1 (NPC1).[1]
Chemical Structure and Properties
This compound is a complex molecule with a pyrrolidine moiety. Its detailed chemical information is summarized in the tables below.
Chemical Identification
| Identifier | Value |
| Compound Name | This compound |
| Synonym | Compound 26 |
| CAS Number | 68207-16-9 |
| Molecular Formula | C₁₈H₁₈ClN₃O₃S |
| Molecular Weight | 407.88 g/mol |
| SMILES | O=C(NNC1=CC=CC=C1SC2=CC(Cl)=CC=C2--INVALID-LINK--=O)CN3CCCC3[2] |
| IUPAC Name | 2-(2-(2-chlorophenylthio)-5-nitrophenylhydrazine-1-carbonyl)pyrrolidine |
Physicochemical Properties (Predicted)
| Property | Value |
| LogP | 3.5 |
| Topological Polar Surface Area (TPSA) | 104.2 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Biological Activity
This compound demonstrates potent antiviral activity against Ebola virus by inhibiting its entry into host cells.
Antiviral Activity
| Parameter | Value | Cell Line | Assay |
| IC₅₀ (pEBOV) | 2.04 μM[1] | HEK293T | EBOV-GP pseudotyped virus assay |
Cytotoxicity
| Parameter | Value | Cell Line |
| CC₅₀ | 60 μM[1] | HeLa |
| CC₅₀ | >100 μM | Vero |
Mechanism of Action
This compound functions by disrupting the crucial interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the host's Niemann-Pick C1 (NPC1) receptor within the endosome. This interaction is a critical step for the fusion of the viral and endosomal membranes, which allows the viral genetic material to enter the cytoplasm. By inhibiting this binding, this compound effectively blocks viral entry and subsequent replication.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and further development of this compound.
Synthesis of this compound
The synthesis of this compound has been reported by Lasala F, et al. in Antiviral Research, 2021. The detailed, step-by-step protocol is described in the aforementioned publication. A generalized synthetic workflow is depicted below.
EBOV-GP Pseudotyped Virus Neutralization Assay
This assay is used to determine the inhibitory concentration (IC₅₀) of this compound against Ebola virus entry.
Materials:
-
HEK293T cells
-
Vesicular Stomatitis Virus (VSV) or Lentiviral vector system
-
Plasmids encoding EBOV glycoprotein (GP) and a reporter gene (e.g., luciferase)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well plates
Workflow:
EBOV-GPcl/NPC1 Interaction Assay
This assay directly measures the ability of this compound to inhibit the binding of cleaved EBOV-GP to the NPC1 receptor.
Materials:
-
Recombinant cleaved EBOV glycoprotein (GPcl)
-
Recombinant NPC1 protein (or domain C)
-
This compound
-
ELISA plates
-
Antibodies for detection (e.g., anti-GP and HRP-conjugated secondary antibody)
-
Substrate for HRP
-
Plate reader
Workflow:
Conclusion
This compound represents a promising lead compound for the development of novel anti-Ebola virus therapeutics. Its mechanism of action, targeting the host-virus interaction essential for viral entry, provides a clear rationale for its antiviral activity. The data and protocols presented in this technical guide are intended to facilitate further research and development of this and similar compounds. Further studies are warranted to evaluate its in vivo efficacy and safety profile.
References
- 1. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Antiviral Activity of Small Molecule Inhibitors Against Ebola Virus
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding a specific compound designated "Ebov-IN-7" is not available in the public domain. This guide therefore provides a comprehensive overview of the in vitro antiviral activity of representative small molecule inhibitors of the Ebola virus (EBOV), based on currently available scientific literature. The methodologies and data presented herein are intended to serve as a technical reference for the research and development of anti-EBOV therapeutics.
Introduction
The Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans.[1][2][3] The significant threat to global health posed by EBOV underscores the urgent need for effective antiviral therapies.[4][5] The EBOV replication cycle presents multiple opportunities for therapeutic intervention, from viral entry and genome replication to assembly and budding of new viral particles. This technical guide focuses on the in vitro characterization of small molecule inhibitors that target various stages of the EBOV life cycle.
Quantitative Data on In Vitro Antiviral Activity
The following table summarizes the in vitro antiviral activity of several small molecule inhibitors against Ebola virus. These compounds have been identified through high-throughput screening and subsequent validation studies.
| Compound | Assay Type | Cell Line | EC50 | Cytotoxicity (CC50) | Selectivity Index (SI = CC50/EC50) | Reference |
| FGI-103 | EBOV-GFP Infection | Vero E6 | 100 nM | > 10 µM | > 100 | |
| Quinacrine | EBOV Replication Assay | Not Specified | 350 nM | Not Specified | Not Specified | |
| Pyronaridine | EBOV Replication Assay | Not Specified | 420 nM | Not Specified | Not Specified | |
| Tilorone | EBOV Replication Assay | Not Specified | 230 nM | Not Specified | Not Specified | |
| d-like 1",6"-isoneplanocin A | Not Specified | Not Specified | 0.38 µM | Not Specified | Not Specified | |
| l-like 1",6"-isoneplanocin A | Not Specified | Not Specified | 0.76 µM | Not Specified | Not Specified | |
| Bafilomycin A1 | Replication-competent EBOV | Not Specified | ~10 nM | Not Specified | Not Specified | |
| Chlorpromazine | Replication-competent EBOV | Not Specified | ~13 µM | Not Specified | Not Specified |
Experimental Protocols
The following are generalized protocols for key in vitro assays used to determine the antiviral activity of small molecule inhibitors against Ebola virus.
Pseudovirus Entry Assay
This assay is a common primary screening method to identify inhibitors of viral entry. It utilizes a replication-defective viral core (e.g., from HIV or VSV) pseudotyped with the EBOV glycoprotein (GP).
Methodology:
-
Cell Seeding: Plate susceptible host cells (e.g., Vero E6, Huh7) in 96-well plates and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Remove the overnight culture medium from the cells and add the compound dilutions.
-
Pseudovirus Infection: Add EBOV GP-pseudotyped virus particles containing a reporter gene (e.g., luciferase or GFP) to each well.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: Measure the reporter gene signal (luminescence or fluorescence).
-
Analysis: Calculate the 50% effective concentration (EC50) by plotting the reduction in reporter signal as a function of compound concentration.
Replication-Competent EBOV Infection Assay
This assay is performed under Biosafety Level 4 (BSL-4) conditions and is used to validate the activity of compounds against live, infectious Ebola virus.
Methodology:
-
Cell Seeding: Seed permissive cells in multi-well plates in a BSL-4 laboratory.
-
Compound Treatment and Infection: Pre-treat cells with serial dilutions of the test compound for a specified period. Subsequently, infect the cells with a low multiplicity of infection (MOI) of replication-competent EBOV.
-
Incubation: Incubate the infected cells for a defined period (e.g., 5 days).
-
Quantification of Viral Replication: Viral replication can be quantified by several methods:
-
Plaque Assay: Titrate the virus in the supernatant to determine the plaque-forming units (PFU).
-
Quantitative RT-PCR (qRT-PCR): Measure the levels of viral RNA in the cell supernatant or cell lysate.
-
Immunofluorescence Assay: Stain infected cells with an antibody against an EBOV protein (e.g., VP40 or NP) and quantify the number of infected cells.
-
-
Cytotoxicity Assay: In parallel, assess the cytotoxicity of the compound on uninfected cells using assays such as MTS or CellTiter-Glo to determine the 50% cytotoxic concentration (CC50).
-
Data Analysis: Calculate the EC50 from the dose-response curve of viral inhibition and determine the selectivity index (SI = CC50/EC50).
Signaling Pathways and Experimental Workflows
Ebola Virus Entry Pathway
Ebola virus entry into host cells is a multi-step process that is a primary target for many antiviral compounds.
Caption: Ebola Virus Entry Pathway into a Host Cell.
Experimental Workflow for In Vitro Antiviral Screening
The logical flow for identifying and validating potential EBOV inhibitors in vitro.
Caption: In Vitro Antiviral Screening Workflow.
EBOV-Mediated Antagonism of the Interferon Response
Ebola virus employs viral proteins, such as VP35 and VP24, to counteract the host's innate immune response, particularly the interferon (IFN) signaling pathway.
Caption: EBOV Antagonism of the Host Interferon Response.
References
- 1. Ebola Virus Does Not Block Apoptotic Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus Modulates Transforming Growth Factor β Signaling and Cellular Markers of Mesenchyme-Like Transition in Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Strategies against Ebola Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Ebov-IN-7: A Technical Guide on its Inhibitory Effect on the Ebola Virus Replication Cycle
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the small molecule inhibitor Ebov-IN-7 and its targeted effect on the Ebola virus (EBOV) replication cycle. The document outlines the compound's mechanism of action, summarizes key quantitative data, provides detailed experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.
Executive Summary
This compound (also known as compound 26) is a novel small molecule inhibitor of the Ebola virus.[1] It has been identified as a promising antiviral candidate that functions by disrupting a critical step in the viral entry process. Specifically, this compound targets the interaction between the cleaved form of the EBOV glycoprotein (GPcl) and the host's endosomal receptor, Niemann-Pick C1 (NPC1).[1] By inhibiting this interaction, this compound effectively blocks the fusion of the viral and endosomal membranes, thereby preventing the release of the viral genome into the cytoplasm and halting the replication cycle at an early stage.
Quantitative Data Summary
The antiviral activity and cytotoxicity of this compound have been quantified in cell-based assays. The following table summarizes the key metrics, providing a clear overview of the compound's potency and therapeutic window.
| Compound | Parameter | Value | Cell Line | Assay Type | Reference |
| This compound | IC50 | 2.04 µM | HeLa | EBOV-GP Pseudotyped Virus Infection | [1] |
| This compound | CC50 | 60 µM | HeLa | Cytotoxicity Assay | [1] |
| This compound | CC50 | >100 µM | Vero | Cytotoxicity Assay | [1] |
| This compound | Inhibition | Significant at 50 µM | - | EBOV-GPcl/NPC1 Interaction ELISA |
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor at which the response (in this case, viral infection) is reduced by half. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the cells in a culture.
Mechanism of Action: Inhibition of EBOV Entry
The Ebola virus replication cycle begins with the attachment of the virus to the host cell surface, followed by internalization into endosomes. Within the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, to its primed form, GPcl. This cleavage is essential for the subsequent binding of GPcl to the endosomal receptor NPC1. The GPcl-NPC1 interaction triggers conformational changes in GP that lead to the fusion of the viral and endosomal membranes, releasing the viral ribonucleoprotein complex into the cytoplasm to initiate transcription and replication.
This compound exerts its antiviral effect by specifically inhibiting the binding of EBOV-GPcl to the C-domain of the NPC1 protein. This disruption prevents the membrane fusion step, effectively trapping the virus within the endosome and preventing the progression of the infection.
Experimental Protocols
This section details the methodologies for the key experiments cited in the evaluation of this compound.
Lentiviral EBOV-GP-Pseudotyped Virus Infection Assay
This assay is used to quantify the inhibitory effect of a compound on EBOV entry in a BSL-2 laboratory setting. It utilizes a replication-defective lentiviral core (e.g., from HIV-1) carrying a reporter gene (e.g., luciferase) and is enveloped by the EBOV glycoprotein (GP).
Protocol:
-
Pseudovirus Production:
-
HEK293T cells are co-transfected with a plasmid encoding the EBOV glycoprotein, a lentiviral packaging plasmid (e.g., psPAX2), and a lentiviral vector plasmid containing a luciferase reporter gene (e.g., pWPI).
-
The supernatant containing the pseudotyped viral particles is harvested 48-72 hours post-transfection and filtered.
-
-
Infection Assay:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-incubated with serial dilutions of this compound for a specified time (e.g., 1-2 hours).
-
A standardized amount of the EBOV-GP pseudotyped virus is added to each well.
-
The plates are incubated for 48-72 hours.
-
-
Data Analysis:
-
The cells are lysed, and luciferase activity is measured using a luminometer.
-
The percentage of inhibition is calculated relative to untreated control wells.
-
The IC50 value is determined by fitting the dose-response curve using a non-linear regression model.
-
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability and, conversely, the cytotoxic effects of a compound.
Protocol:
-
Cell Seeding:
-
HeLa or Vero cells are seeded in 96-well plates and incubated overnight.
-
-
Compound Treatment:
-
The cells are treated with serial dilutions of this compound and incubated for a period that mirrors the infection assay (e.g., 48-72 hours).
-
-
MTT Incubation:
-
The culture medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for 2-4 hours to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
-
Solubilization and Measurement:
-
The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).
-
The absorbance is measured at a wavelength of ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the untreated control.
-
The CC50 value is determined from the dose-response curve.
-
EBOV-GPcl/NPC1-domain C Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) is designed to directly measure the inhibitory effect of a compound on the protein-protein interaction between EBOV-GPcl and the C-domain of NPC1.
Protocol:
-
Plate Coating:
-
An ELISA plate is coated with a monoclonal antibody specific for EBOV GP (e.g., KZ52).
-
-
GPcl Capture:
-
Lentiviral particles displaying EBOV-GP, previously cleaved with thermolysin to generate GPcl, are added to the wells and captured by the antibody.
-
-
Inhibition Step:
-
Purified, Flag-tagged human NPC1-domain C is added to the wells in the presence or absence of this compound.
-
-
Detection:
-
The plate is incubated with an anti-Flag antibody conjugated to horseradish peroxidase (HRP).
-
A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with an acid solution.
-
-
Data Analysis:
-
The absorbance is read at 450 nm. A decrease in absorbance in the presence of this compound indicates inhibition of the GPcl-NPC1 interaction.
-
Conclusion
This compound represents a promising lead compound for the development of novel anti-Ebola therapeutics. Its targeted inhibition of the essential EBOV-GPcl-NPC1 interaction provides a clear and validated mechanism of action. The quantitative data demonstrate its potency and a favorable cytotoxicity profile in the tested cell lines. The experimental protocols outlined in this guide provide a framework for the further evaluation and optimization of this and similar compounds targeting the entry stage of the Ebola virus replication cycle. Further studies are warranted to assess its efficacy in more advanced models, including with live Ebola virus, and to explore its pharmacokinetic and pharmacodynamic properties.
References
Ebov-IN-7 specificity for Ebola virus proteins
An in-depth analysis of the specificity of antiviral agents against Ebola virus (EBOV) proteins is critical for the development of effective therapeutics. While information regarding a specific inhibitor designated "Ebov-IN-7" is not available in the public domain, this technical guide will focus on a well-characterized and clinically evaluated inhibitor of the Ebola virus: Remdesivir (GS-5734). This guide will detail its specificity for its target Ebola virus protein, present quantitative data on its activity, describe relevant experimental protocols, and provide visualizations of its mechanism of action and associated experimental workflows.
Executive Summary
Remdesivir is a nucleotide analog prodrug with broad-spectrum antiviral activity against several RNA viruses, including the Ebola virus.[1][2] It is designed to inhibit the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for the replication of the viral genome.[3] The specificity of Remdesivir lies in the higher efficiency of its active triphosphate form being incorporated by the viral RdRp compared to host cell polymerases.[4][5] This leads to premature termination of viral RNA synthesis, thereby inhibiting viral replication.
Target Specificity and Mechanism of Action
Remdesivir's primary target within the Ebola virus proteome is the RNA-dependent RNA polymerase (L protein). The molecule is administered as a prodrug, which allows it to permeate cell membranes. Once inside the host cell, it undergoes metabolic activation to its active form, remdesivir triphosphate (remdesivir-TP).
This active metabolite is a structural analog of adenosine triphosphate (ATP) and competes with the natural substrate for incorporation into the nascent viral RNA chain by the EBOV RdRp. The EBOV RdRp incorporates remdesivir-TP with an efficiency similar to that of ATP. However, the presence of a 1'-cyano group on the ribose moiety of the incorporated Remdesivir molecule leads to a conformational clash with the RdRp, causing a delayed termination of RNA synthesis several base pairs downstream from the point of incorporation. This mechanism effectively halts the replication of the viral genome.
Signaling and Action Pathway
The following diagram illustrates the metabolic activation and mechanism of action of Remdesivir in inhibiting Ebola virus RNA synthesis.
References
- 1. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmda.go.jp [pmda.go.jp]
- 3. Remdesivir targets a structurally analogous region of the Ebola virus and SARS-CoV-2 polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Inhibition of Ebola Virus RNA-Dependent RNA Polymerase by Remdesivir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Preliminary Cytotoxicity and Antiviral Activity Assessment of Ebov-IN-7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation for the preliminary in vitro assessment of a novel hypothetical anti-Ebola virus (EBOV) compound, designated Ebov-IN-7. The following sections detail the experimental protocols, present representative data in a structured format, and visualize key workflows and biological pathways involved in the assessment process.
Introduction
The development of effective antiviral therapeutics against the Ebola virus (EBOV) is a global health priority. A critical initial step in the drug discovery pipeline is the assessment of a compound's cytotoxicity to ensure that its antiviral activity is not a result of simply killing the host cells. This guide outlines a standard workflow for evaluating the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50 or IC50) of a test compound. The ratio of these values provides the Selectivity Index (SI), a key parameter for prioritizing lead compounds. While "this compound" is a hypothetical inhibitor, the protocols and data presented herein are based on established methodologies for evaluating anti-EBOV agents.
Experimental Protocols
A thorough preliminary assessment involves parallel determination of the compound's effect on host cell viability and its ability to inhibit viral replication.
Cell Lines and Virus
-
Cell Lines:
-
Vero E6 cells (ATCC CRL-1586): An African green monkey kidney epithelial cell line, highly permissive to EBOV infection and commonly used for viral titration and cytotoxicity assays.
-
Huh-7 cells: A human hepatoma cell line, also susceptible to EBOV infection and relevant for studying antivirals in a human cell context.
-
-
Virus:
-
Ebola virus (e.g., Zaire ebolavirus, Mayinga isolate): All work with live, replication-competent EBOV must be conducted in a Biosafety Level 4 (BSL-4) facility. Alternatively, surrogate systems like EBOV glycoprotein (GP)-pseudotyped viruses or minigenome reporter assays can be used at a lower biosafety level.
-
Cytotoxicity Assay (CC50 Determination)
This protocol determines the concentration of this compound that reduces the viability of uninfected host cells by 50%.
-
Cell Seeding: Seed Vero E6 or Huh-7 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in cell culture medium. Concentrations should span a range expected to induce from 0% to 100% cytotoxicity.
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.
-
Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Convert absorbance values to percentage of cell viability relative to the untreated controls. The CC50 value is calculated by fitting the data to a sigmoidal dose-response curve.
Antiviral Efficacy Assay (EC50 Determination)
This protocol measures the concentration of this compound required to inhibit EBOV replication by 50%.
-
Cell Seeding: Seed Vero E6 or Huh-7 cells in 96-well plates as described for the cytotoxicity assay.
-
Infection and Treatment:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with EBOV at a multiplicity of infection (MOI) of 0.1.
-
Include virus-only controls (no compound) and uninfected controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
-
Quantification of Viral Inhibition (Plaque Reduction Assay):
-
After incubation, fix the cells with 10% neutral buffered formalin.
-
Permeabilize the cells and stain with an EBOV-specific primary antibody followed by a secondary antibody conjugated to a reporter enzyme (e.g., HRP).
-
Develop with a suitable substrate and count the number of plaques (foci of infection).
-
Alternatively, viral yield in the supernatant can be quantified by TCID50 assay or qRT-PCR.
-
-
Data Analysis: Calculate the percentage of viral inhibition for each compound concentration relative to the virus-only control. The EC50 value is determined using a sigmoidal dose-response curve fit.
Quantitative Data Summary
The preliminary assessment of this compound would yield data that can be summarized for clear comparison. The Selectivity Index (SI = CC50 / EC50) is a critical metric; a higher SI value (typically ≥10) is desirable, indicating that the compound's antiviral effect occurs at concentrations well below those that cause significant host cell toxicity.
Table 1: Preliminary Cytotoxicity and Antiviral Activity of this compound
| Compound | Cell Line | Assay | CC50 (µM) | EC50 (µM) | Selectivity Index (SI) |
| This compound | Vero E6 | MTT / Plaque Reduction | >100 | 4.8 | >20.8 |
| This compound | Huh-7 | MTT / qRT-PCR | 85.2 | 1.5 | 56.8 |
| Remdesivir (Control) | Vero E6 | MTT / Plaque Reduction | >100 | 0.013 | >7692 |
| Vehicle (DMSO) | Vero E6 | MTT | >200 | N/A | N/A |
Visualizations: Workflows and Pathways
Diagrams are essential for illustrating complex processes. Below are visualizations for the experimental workflow and a key signaling pathway implicated in EBOV pathogenesis.
Caption: Experimental workflow for cytotoxicity and antiviral assessment.
Ebola virus is known to activate the Ras/MAPK signaling pathway, which can promote viral replication.[1][2] An effective inhibitor like this compound might target components of this pathway.
Caption: EBOV activation of the Ras/MAPK signaling pathway.
References
Ebov-IN-7: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on Ebov-IN-7, a promising inhibitor of Ebola virus (EBOV) entry. The information is compiled for researchers, scientists, and drug development professionals, focusing on its solubility, stability, biological activity, and the experimental protocols used for its characterization.
Introduction to this compound
This compound, also identified as compound 26 in its discovery publication, is a small molecule inhibitor that has demonstrated significant activity against an Ebola virus glycoprotein (GP) pseudotyped virus.[1] It functions by targeting the interaction between the cleaved form of the Ebola virus glycoprotein (EBOV-GPcl) and the host cell receptor, Niemann-Pick C1 (NPC1), a critical step for viral entry into the cytoplasm.[1][2]
Physicochemical and Biological Properties
While specific experimental data on the physicochemical properties such as solubility and stability of this compound are not extensively detailed in the primary literature, its fundamental biological activities have been characterized.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₉ClN₄O₃S | [1] |
| Molecular Weight | 406.89 g/mol | [1] |
| CAS Number | 68207-16-9 | |
| Mechanism of Action | Inhibition of EBOV-GPcl/NPC1 interaction |
Biological Activity Data
The inhibitory and cytotoxic concentrations of this compound have been determined using in vitro cell-based assays.
| Assay | Cell Line | Value (IC₅₀ / CC₅₀) | Reference |
| EBOV-GP Pseudotyped Virus Entry | HeLa | IC₅₀: 2.04 µM | |
| Cytotoxicity | HeLa | CC₅₀: 60 µM | |
| Cytotoxicity | Vero | CC₅₀: >100 µM |
Solubility Profile
Specific quantitative solubility data for this compound in various solvents and aqueous solutions are not available in the peer-reviewed literature. Commercial suppliers of this compound provide the following general guidance:
-
Storage of Solid: Information on the long-term stability of solid this compound is not publicly available. Standard practice for similar compounds involves storage in a cool, dry, and dark environment.
-
Solution Storage: For short-term use, solutions can be stored at room temperature. For long-term storage, it is recommended to follow the specific instructions provided in the Certificate of Analysis from the supplier.
It is highly recommended that researchers empirically determine the solubility of this compound in their specific experimental buffers and conditions.
Stability Profile
Detailed experimental stability studies, including degradation kinetics under various conditions such as pH, temperature, and light exposure, have not been reported for this compound. As a general precaution, it is advisable to protect solutions from light and repeated freeze-thaw cycles. For critical applications, stability should be assessed under the specific experimental conditions.
Mechanism of Action and Signaling Pathway
This compound inhibits the entry of the Ebola virus into host cells by disrupting the binding of the viral glycoprotein (GP) to the host receptor NPC1. This interaction is a crucial step in the viral lifecycle, occurring after the virus has been taken up by the cell into endosomes and the viral GP has been cleaved by host proteases.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of this compound.
EBOV-GP Pseudotyped Virus Entry Assay
This assay measures the ability of a compound to inhibit the entry of a non-replicative pseudovirus, which expresses the Ebola virus glycoprotein on its surface, into host cells.
Methodology:
-
Cell Preparation: HeLa cells are seeded in 96-well plates and incubated to allow for attachment.
-
Compound Preparation: this compound is serially diluted to the desired concentrations in cell culture medium.
-
Treatment: The cell culture medium is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Infection: EBOV-GP pseudotyped virus (e.g., a lentiviral or VSV-based system carrying a reporter gene like luciferase) is added to the wells.
-
Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantification: The cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.
EBOV-GPcl/NPC1 Interaction ELISA
This enzyme-linked immunosorbent assay (ELISA) quantifies the inhibitory effect of a compound on the direct binding interaction between the cleaved Ebola virus glycoprotein (GPcl) and the C-domain of the NPC1 receptor.
Methodology:
-
Plate Coating: An ELISA plate is coated with a monoclonal antibody specific for EBOV-GP (e.g., KZ52).
-
Capture of GPcl: Lentiviral particles expressing EBOV-GP are treated with thermolysin to generate the cleaved form (GPcl), which are then captured on the antibody-coated plate.
-
Inhibition: Purified, Flag-tagged NPC1-domain C is added to the wells in the presence or absence of this compound (at a concentration such as 50 µM).
-
Detection: The binding of NPC1-domain C to GPcl is detected using an anti-Flag antibody conjugated to horseradish peroxidase (HRP).
-
Signal Generation: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped.
-
Quantification: The absorbance is measured at 450 nm, with a decrease in signal in the presence of the inhibitor indicating disruption of the GPcl-NPC1 interaction.
Conclusion
This compound is a valuable research tool for studying Ebola virus entry. While its biological activity as an inhibitor of the EBOV-GP/NPC1 interaction is established, a comprehensive understanding of its physicochemical properties, particularly its solubility and stability, requires further experimental investigation. The protocols detailed in this guide provide a foundation for the continued study and characterization of this and similar antiviral compounds.
References
Methodological & Application
Application Notes and Protocols: Ebov-IN-7 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of Ebov-IN-7, a potential inhibitor of Ebola virus (EBOV) entry. The protocol utilizes a pseudovirus system, which incorporates the EBOV glycoprotein (GP) onto a replication-deficient vesicular stomatitis virus (VSV) core expressing a green fluorescent protein (GFP) reporter gene (rVSV-ΔG-GFP-EBOV GP). This system allows for the safe study of EBOV entry in a Biosafety Level 2 (BSL-2) laboratory. The protocol outlines cell line maintenance, pseudovirus production, the screening assay procedure, and data analysis. Additionally, it includes a summary of hypothetical quantitative data and diagrams illustrating the experimental workflow and the targeted viral entry pathway.
Introduction
Ebola virus disease is a severe and often fatal illness in humans.[1] The EBOV entry into host cells is a complex, multi-step process, making it an attractive target for antiviral therapeutic development.[2][3] This process begins with the attachment of the virus to the cell surface, followed by internalization via macropinocytosis.[2][4] Inside the endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins B and L. This cleavage event exposes the receptor-binding site on the GP, which then interacts with the intracellular receptor, Niemann-Pick C1 (NPC1), located in the late endosome/lysosome. This interaction is crucial for triggering the fusion of the viral envelope with the host cell membrane, releasing the viral genome into the cytoplasm to initiate replication. The assay described herein provides a robust and quantifiable method to screen for inhibitors, such as the hypothetical this compound, that target these entry steps.
Quantitative Data Summary
The following table summarizes hypothetical data from the this compound cell-based assay, providing key metrics for evaluating its antiviral activity and cytotoxicity.
| Compound | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | 2.5 | >100 | >40 |
| Control Compound | 5.0 | >100 | >20 |
IC50 (Half-maximal Inhibitory Concentration): The concentration of the compound at which a 50% reduction in viral infectivity is observed. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound at which a 50% reduction in cell viability is observed. Selectivity Index (SI): The ratio of CC50 to IC50, indicating the therapeutic window of the compound. A higher SI value is desirable.
Experimental Protocols
Cell Line Maintenance
-
Cell Line: Vero E6 (African green monkey kidney) cells are commonly used for EBOV studies due to their high susceptibility to infection.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, and 1% antibiotic-antimycotic solution.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.
Production of rVSV-ΔG-GFP-EBOV GP Pseudovirus
This protocol is adapted from established methods for generating VSV pseudotypes.
-
Cell Seeding: Seed 293T cells in a T-75 flask and grow to 70-80% confluency.
-
Transfection: Transfect the 293T cells with a plasmid encoding the Ebola virus glycoprotein (pCAGGS-EBOV GP).
-
Infection: After 24 hours, infect the transfected cells with a G-complemented rVSV-ΔG-GFP (a VSV that lacks its own glycoprotein G but is transiently provided it) at a Multiplicity of Infection (MOI) of 0.5.
-
Incubation: Incubate the infected cells for 1 hour at 37°C to allow for viral entry.
-
Washing: After incubation, remove the inoculum and wash the cells gently with phosphate-buffered saline (PBS).
-
Virus Production: Add fresh culture medium and incubate for an additional 24-48 hours.
-
Harvesting: Collect the supernatant containing the rVSV-ΔG-GFP-EBOV GP pseudovirus.
-
Clarification and Storage: Centrifuge the supernatant to remove cell debris and filter through a 0.45 µm filter. Aliquot and store the pseudovirus at -80°C.
This compound Cell-Based Screening Assay
-
Cell Seeding: Seed Vero E6 cells in a 96-well, clear-bottom black plate at a density of 2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound and any control compounds in DMEM with 2% FBS.
-
Compound Treatment: Remove the culture medium from the cells and add the diluted compounds to the respective wells. Include wells with untreated cells (virus control) and cells without virus (mock control).
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
Infection: Add the rVSV-ΔG-GFP-EBOV GP pseudovirus to all wells except the mock control, at a pre-determined MOI that results in approximately 50-80% infected cells.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Data Acquisition: Quantify the number of GFP-positive cells using an automated fluorescence microscope or a plate reader.
Cytotoxicity Assay (Concurrent with Screening Assay)
-
Cell Seeding: Prepare a parallel 96-well plate with Vero E6 cells as described for the screening assay.
-
Compound Treatment: Add the same serial dilutions of this compound and control compounds. Do not add the pseudovirus.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) and measure the signal according to the manufacturer's instructions.
Data Analysis
-
Inhibition Calculation: Normalize the GFP signal from the compound-treated wells to the virus control wells (100% infection) and mock control wells (0% infection).
-
IC50 Determination: Plot the percentage of inhibition against the log of the compound concentration and fit the data to a four-parameter logistic regression curve to determine the IC50 value.
-
CC50 Determination: Normalize the viability data to the untreated, uninfected control wells (100% viability). Plot the percentage of viability against the log of the compound concentration and fit the data to determine the CC50 value.
-
Selectivity Index Calculation: Calculate the SI by dividing the CC50 by the IC50.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound cell-based screening assay.
Ebola Virus Entry Signaling Pathway and Inhibition
Caption: Ebola virus entry pathway and the putative mechanism of this compound.
References
- 1. Importin-α7 Is Involved in the Formation of Ebola Virus Inclusion Bodies but Is Not Essential for Pathogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebola virus triggers receptor tyrosine kinase-dependent signaling to promote the delivery of viral particles to entry-conducive intracellular compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Animal Model Studies of Ebov-IN-7
Disclaimer: As of November 2025, publicly available scientific literature does not contain any in vivo animal model studies for the Ebola virus inhibitor Ebov-IN-7 (also known as compound 26). The following application notes and protocols are provided as a generalized template for researchers, scientists, and drug development professionals. This document is based on established methodologies for evaluating antiviral candidates against Ebola virus (EBOV) in relevant animal models and outlines the expected data presentation, experimental procedures, and logical workflows for such studies.
Introduction to this compound
This compound is an experimental small molecule inhibitor of Ebola virus (EBOV) entry.[1][2] Its mechanism of action involves the disruption of the interaction between the EBOV glycoprotein (GP) and the host cell's Niemann-Pick C1 (NPC1) receptor, a critical step for viral entry into the cytoplasm.[1][2] In vitro studies have demonstrated its inhibitory activity against EBOV-GP pseudotyped viruses with an IC50 of 2.04 µM and have shown low cytotoxicity in cell lines such as HeLa and Vero.[1] To further evaluate its therapeutic potential, in vivo studies in established animal models of EBOV disease are essential.
Signaling Pathway of EBOV Entry and this compound Inhibition
The following diagram illustrates the entry pathway of the Ebola virus and the targeted point of inhibition by this compound.
References
Application Notes and Protocols for the Evaluation of Ebov-IN-7, a Novel Ebola Virus Inhibitor, in a BSL-4 Laboratory
For Research Use Only. Not for use in diagnostic procedures.
Abstract
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of Ebov-IN-7, a hypothetical novel small molecule inhibitor of the Ebola virus (EBOV), within a Biosafety Level 4 (BSL-4) containment facility. The document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of antiviral therapeutics against high-consequence pathogens. The protocols herein describe essential in vitro assays to determine the efficacy and cytotoxicity of this compound, including viral entry, replication, and budding inhibition assays. Furthermore, this document outlines the stringent safety and operational procedures requisite for handling live Ebola virus in a BSL-4 environment.
Introduction to Ebola Virus and this compound
Ebola virus (EBOV) is a member of the Filoviridae family and the causative agent of Ebola Virus Disease (EVD), a severe and often fatal illness in humans.[1][2][3] The EBOV genome is a single-stranded, negative-sense RNA of approximately 19 kb that encodes seven structural proteins: nucleoprotein (NP), polymerase cofactor (VP35), matrix protein (VP40), glycoprotein (GP), transcriptional activator (VP30), minor matrix protein (VP24), and the RNA-dependent RNA polymerase (L).[4][5] The viral life cycle involves attachment to the host cell surface, entry primarily via macropinocytosis, release of the ribonucleoprotein (RNP) complex into the cytoplasm, transcription and replication of the viral genome, and finally, assembly and budding of new virions.
This compound is a novel investigational small molecule inhibitor designed to target the EBOV RNA-dependent RNA polymerase (L protein), a critical enzyme for viral genome replication and transcription. By inhibiting the L protein, this compound is hypothesized to block viral replication, thereby preventing the production of new infectious particles and halting the progression of the infection.
Proposed Mechanism of Action of this compound
This compound is postulated to be a non-nucleoside inhibitor that binds to a conserved allosteric site on the EBOV L protein. This binding is thought to induce a conformational change that disrupts the catalytic activity of the polymerase, thereby inhibiting both viral RNA transcription and genome replication.
Figure 1. Proposed mechanism of action of this compound targeting the EBOV L protein.
BSL-4 Laboratory: Safety and Operational Procedures
All work involving infectious EBOV must be conducted in a BSL-4 laboratory by highly trained personnel. These facilities are designed to contain high-consequence pathogens and protect the researchers and the surrounding environment. Key safety features and procedures include:
-
Positive-Pressure Suits: All personnel must wear a full-body, air-supplied positive-pressure suit.
-
Decontamination: A chemical shower is required for decontaminating the suit upon exiting the laboratory. All materials and waste must be decontaminated, typically by autoclaving, before removal from the BSL-4 facility.
-
Controlled Access: Access to the BSL-4 laboratory is strictly controlled and logged.
-
Negative Air Pressure: The laboratory is maintained under negative air pressure to ensure directional airflow into the containment area.
-
Standard Operating Procedures (SOPs): Strict adherence to established SOPs for all experimental procedures, waste management, and emergency response is mandatory.
Figure 2. General workflow for conducting experiments in a BSL-4 laboratory.
Experimental Protocols
The following protocols are designed to assess the antiviral activity and cytotoxicity of this compound.
Cell Culture and Virus Propagation
-
Cell Lines: Vero E6 (African green monkey kidney) and Huh7 (human hepatoma) cells are commonly used for EBOV propagation and antiviral assays.
-
Virus Strain: A well-characterized strain of EBOV, such as the Mayinga isolate, should be used. For some assays, a recombinant EBOV expressing a reporter gene (e.g., GFP or luciferase) can be advantageous.
-
Propagation: EBOV is propagated in Vero E6 cells at a low multiplicity of infection (MOI). The virus is harvested when significant cytopathic effect (CPE) is observed. Viral titers are determined by plaque assay or TCID50.
Cytotoxicity Assay
It is crucial to determine the concentration at which this compound is toxic to the host cells to differentiate between antiviral activity and non-specific cytotoxicity.
Protocol:
-
Seed Vero E6 or Huh7 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the existing medium from the cells and add the compound dilutions.
-
Incubate for 48-72 hours (to match the duration of the antiviral assays).
-
Assess cell viability using a commercially available assay (e.g., CellTiter-Glo®, MTT).
-
Calculate the 50% cytotoxic concentration (CC50).
Antiviral Activity Assays
The PRNT is a gold-standard assay to quantify the inhibition of infectious virus production.
Protocol:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
Prepare serial dilutions of this compound.
-
In a separate plate, mix a standard amount of EBOV (e.g., 100 plaque-forming units, PFU) with each compound dilution and incubate for 1 hour at 37°C.
-
Remove the medium from the Vero E6 cells and infect with the virus-compound mixtures.
-
After a 1-hour adsorption period, remove the inoculum and overlay the cells with a medium containing 1% agarose and the corresponding concentration of this compound.
-
Incubate for 7-10 days until plaques are visible.
-
Fix the cells (e.g., with 10% formalin) and stain with crystal violet to visualize and count the plaques.
-
Calculate the 50% effective concentration (EC50), which is the concentration of this compound that reduces the number of plaques by 50%.
This assay provides a more quantitative and higher-throughput method to assess antiviral activity.
Protocol:
-
Seed Vero E6 or Huh7 cells in 96-well, optically clear-bottom plates.
-
Pre-treat cells with serial dilutions of this compound for 1-2 hours.
-
Infect the cells with EBOV (e.g., at an MOI of 0.1).
-
Incubate for 48 hours.
-
Fix the cells and permeabilize them.
-
Stain with an antibody against an EBOV protein (e.g., NP) and a nuclear stain (e.g., DAPI).
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the percentage of infected cells at each compound concentration.
-
Calculate the EC50.
This assay helps to elucidate the stage of the viral life cycle that is inhibited by this compound.
Protocol:
-
Seed cells in a 96-well plate.
-
Synchronize infection by pre-chilling the cells and virus at 4°C.
-
Add this compound at a concentration of 5-10 times its EC50 at different time points relative to infection (e.g., -2h, 0h, +2h, +4h, +6h).
-
Incubate for 24-48 hours.
-
Quantify viral infection as described in the high-content imaging assay.
-
The time point at which the compound loses its inhibitory effect indicates the stage of the viral life cycle it targets. For an L protein inhibitor, the effect should be observed when added after viral entry but before significant genome replication has occurred.
Figure 3. Logic diagram for a time-of-addition assay to determine the target stage of an antiviral compound.
Data Presentation and Analysis
All quantitative data should be summarized in tables for clear comparison. The primary metrics to be determined are the EC50, CC50, and the Selectivity Index (SI).
Table 1: Summary of In Vitro Efficacy and Cytotoxicity of this compound
| Assay | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| PRNT | Vero E6 | [Data] | [Data] | [Data] |
| High-Content Imaging | Vero E6 | [Data] | [Data] | [Data] |
| High-Content Imaging | Huh7 | [Data] | [Data] | [Data] |
Data to be filled in upon completion of experiments.
A higher SI value indicates a more promising therapeutic window for the compound, signifying potent antiviral activity at non-toxic concentrations.
Conclusion
These application notes provide a foundational framework for the initial in vitro characterization of a novel EBOV inhibitor, this compound, within a BSL-4 environment. Successful demonstration of potent and selective antiviral activity in these assays would warrant further investigation, including mechanism of action studies and evaluation in in vivo models of EVD. The stringent adherence to BSL-4 safety protocols is paramount throughout all stages of this research to ensure the safety of laboratory personnel and the community.
References
- 1. csmres.co.uk [csmres.co.uk]
- 2. Cheminformatics-Based Study Identifies Potential Ebola VP40 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Importin-α7 Is Involved in the Formation of Ebola Virus Inclusion Bodies but Is Not Essential for Pathogenicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ebola Virus Entry: From Molecular Characterization to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Application Note & Protocol: Determination of Ebov-IN-7 Dose-Response Curve
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebola virus (EBOV) is a highly pathogenic agent responsible for severe and often fatal hemorrhagic fever in humans and nonhuman primates. The EBOV lifecycle begins with the virus attaching to the host cell surface, followed by entry into the cell, replication of its genetic material, assembly of new virus particles, and finally, their release. A critical step in this process is the entry of the virus into the host cell, which is mediated by the viral glycoprotein (GP). This makes the viral entry process a prime target for the development of antiviral therapeutics.
This document provides a detailed protocol for determining the dose-response curve of Ebov-IN-7 , a novel small molecule inhibitor targeting the entry of the Ebola virus. The protocols outlined below describe how to quantify the inhibitory effect of this compound on viral entry and assess its cytotoxicity to determine its therapeutic potential.
Mechanism of Action of this compound (Hypothetical)
This compound is hypothesized to be an inhibitor of the EBOV entry process. The entry of EBOV into host cells is a multi-step process that includes attachment to the cell surface, uptake via macropinocytosis, and fusion of the viral and endosomal membranes to release the viral genome into the cytoplasm. A key interaction in this process is the binding of the EBOV glycoprotein (GP) to the host cell receptor, Niemann-Pick C1 (NPC1), within the endosome. This compound is postulated to interfere with this critical GP-NPC1 interaction, thereby preventing the fusion of the viral membrane with the endosomal membrane and subsequent viral entry.
Detecting Ebov-IN-7 in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of potent antiviral agents is paramount in the global effort to combat infectious diseases. Ebov-IN-7 is a novel small molecule inhibitor showing promise in preclinical studies against Ebola virus (EBOV) by targeting a key viral protein essential for its replication. To advance the development of this compound from a promising lead compound to a potential therapeutic, robust and sensitive methods for its detection and quantification in biological matrices are crucial. These methods are essential for pharmacokinetic (PK) and pharmacodynamic (PD) studies, which inform dosing regimens, assess drug exposure-response relationships, and ultimately contribute to the overall evaluation of the drug's safety and efficacy.
This document provides detailed application notes and protocols for three distinct and widely applicable methods for the detection of this compound in biological samples: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Fluorescence Polarization (FP) Assay, and a competitive Enzyme-Linked Immunosorbent Assay (ELISA). These methods offer a range of capabilities, from highly sensitive and specific quantification to high-throughput screening applications.
Methods Overview
The selection of a suitable analytical method depends on the specific research question, the required sensitivity and throughput, and the nature of the biological matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for small molecule quantification, LC-MS/MS offers high sensitivity, specificity, and the ability to multiplex the analysis of the parent drug and its metabolites.[1][2] It is the preferred method for pharmacokinetic studies.
-
Fluorescence Polarization (FP) Assay: This homogenous assay is well-suited for high-throughput screening (HTS) of potential inhibitors and for studying drug-target interactions in a solution-based format.[3][4][5] It relies on the change in polarization of a fluorescently labeled probe upon binding to a target protein.
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Immunoassays provide a sensitive and often high-throughput method for detecting small molecules. In a competitive format, this compound in a sample competes with a labeled version of the molecule for binding to a specific antibody.
Data Presentation: Quantitative Method Comparison
The following table summarizes the key quantitative parameters for the described detection methods. These values are representative and will require optimization and validation for this compound specifically.
| Parameter | LC-MS/MS | Fluorescence Polarization (FP) Assay | Competitive ELISA |
| Principle | Chromatographic separation followed by mass-based detection and fragmentation. | Change in the polarization of fluorescent light upon binding of a small fluorescent probe to a larger molecule. | Competition between unlabeled antigen (in sample) and a labeled antigen for a limited number of antibody binding sites. |
| Primary Application | Pharmacokinetic studies, bioanalysis, metabolite identification. | High-throughput screening of inhibitors, binding affinity determination. | Screening, semi-quantitative and quantitative analysis. |
| Sample Throughput | Medium | High | High |
| Typical Sample Volume | 10 - 100 µL | 20 - 100 µL | 50 - 100 µL |
| Limit of Detection (LOD) | Sub ng/mL to pg/mL | nM to µM range | ng/mL to sub-ng/mL |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL | Not typically used for quantification | ng/mL range |
| Dynamic Range | 3-5 orders of magnitude | 1-2 orders of magnitude | 2-3 orders of magnitude |
| Specificity | Very High | Moderate to High (target-dependent) | High (antibody-dependent) |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this compound Quantification in Plasma
This protocol outlines a general procedure for the quantitative analysis of this compound in human plasma. Optimization of sample preparation, chromatographic conditions, and mass spectrometric parameters is essential.
Workflow Diagram:
Caption: Workflow for LC-MS/MS-based quantification of this compound.
Materials:
-
Human plasma (or other relevant biological matrix)
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (recommended)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
96-well collection plates
-
Centrifuge
Protocol:
-
Standard and Quality Control (QC) Preparation:
-
Prepare stock solutions of this compound and SIL-IS in an appropriate solvent (e.g., DMSO or MeOH).
-
Prepare a series of working standard solutions by serially diluting the this compound stock solution.
-
Spike blank plasma with the working standard solutions to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10 µL of SIL-IS working solution (e.g., 100 ng/mL).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex mix for 2 minutes.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
Transfer 150 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% FA).
-
-
LC-MS/MS Analysis:
-
LC Conditions (example):
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Optimize MRM transitions for this compound and its SIL-IS (requires direct infusion of the compounds).
-
Example transitions:
-
This compound: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
SIL-IS: Q1 (Precursor Ion) -> Q3 (Product Ion)
-
-
Optimize collision energy and other source parameters.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the SIL-IS.
-
Calculate the peak area ratio (this compound / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of this compound in the unknown samples and QCs from the calibration curve.
-
Fluorescence Polarization (FP) Assay for High-Throughput Screening of this compound Analogs
This protocol describes a competitive FP assay to screen for compounds that inhibit the interaction of this compound with its putative target protein. A fluorescently labeled tracer molecule that binds to the target is required.
Signaling Pathway/Assay Principle Diagram:
Caption: Principle of the competitive Fluorescence Polarization assay.
Materials:
-
Purified target protein of this compound
-
Fluorescently labeled tracer (a molecule known to bind the target)
-
This compound or analog library
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.01% Tween-20, pH 7.5)
-
384-well black, low-volume microplates
-
Microplate reader with FP capabilities
Protocol:
-
Assay Optimization:
-
Determine the optimal concentration of the target protein and fluorescent tracer to achieve a stable and significant FP signal window (the difference in millipolarization, mP, between bound and free tracer).
-
-
Assay Procedure:
-
In a 384-well plate, add:
-
10 µL of assay buffer.
-
5 µL of this compound analog solution at various concentrations (or a fixed concentration for single-point screening). For the negative control, add 5 µL of buffer/DMSO.
-
5 µL of target protein solution at 4x the final desired concentration.
-
-
Incubate at room temperature for 30 minutes.
-
Add 5 µL of fluorescent tracer at 4x the final desired concentration.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a microplate reader using appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
The inhibition of binding is observed as a decrease in the mP value.
-
Calculate the percent inhibition for each compound concentration.
-
For dose-response curves, plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive ELISA for this compound Detection
This protocol describes a competitive ELISA for the quantification of this compound in buffer or biological samples. This requires a specific antibody against this compound and an this compound-enzyme conjugate (e.g., HRP-conjugate).
Experimental Workflow Diagram:
Caption: Workflow for the competitive ELISA of this compound.
Materials:
-
96-well microtiter plates
-
Anti-Ebov-IN-7 antibody (e.g., rabbit polyclonal)
-
This compound-HRP conjugate
-
This compound standard
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Protocol:
-
Plate Coating:
-
Dilute the anti-Ebov-IN-7 antibody in coating buffer to the optimal concentration (determined by titration).
-
Add 100 µL of the diluted antibody to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with wash buffer.
-
Add 200 µL of blocking buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate 3 times with wash buffer.
-
Add 50 µL of this compound standard or sample per well.
-
Add 50 µL of diluted this compound-HRP conjugate to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well.
-
Incubate in the dark for 15-30 minutes at room temperature.
-
Add 50 µL of stop solution to each well to stop the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
The signal is inversely proportional to the amount of this compound in the sample.
-
Generate a standard curve by plotting the absorbance versus the logarithm of the this compound standard concentration.
-
Calculate the concentration of this compound in the samples from the standard curve.
-
Conclusion
The successful preclinical and clinical development of this compound hinges on the availability of reliable bioanalytical methods. The protocols detailed herein for LC-MS/MS, Fluorescence Polarization, and competitive ELISA provide a robust framework for the detection and quantification of this novel inhibitor in biological samples. While LC-MS/MS stands as the definitive method for pharmacokinetic analysis due to its superior sensitivity and specificity, FP and ELISA offer valuable high-throughput capabilities for screening and initial characterization. The implementation and validation of these methods will be instrumental in elucidating the pharmacological profile of this compound and advancing its journey towards becoming a potential therapeutic agent against Ebola virus disease.
References
- 1. Small molecule biomarker discovery: Proposed workflow for LC-MS-based clinical research projects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. A fluorescence polarization assay for high-throughput screening of inhibitors against HIV-1 Nef-mediated CD4 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A robust high-throughput fluorescence polarization assay for rapid screening of SARS-CoV-2 papain-like protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Ebov-IN-7: Application Notes and Protocols for Studying Ebola Virus Entry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebov-IN-7 is a small molecule inhibitor of Ebola virus (EBOV) entry. Identified as compound 26 in a study by Lasala et al. (2021), it has been shown to effectively block the entry of EBOV into host cells by targeting a critical interaction in the viral entry pathway[1]. These application notes provide a comprehensive overview of this compound, including its mechanism of action, key experimental data, and detailed protocols for its use in research settings.
Mechanism of Action
Ebola virus entry into host cells is a multi-step process. The virus first attaches to the cell surface and is internalized into endosomes. Within the late endosome, the viral glycoprotein (GP) is cleaved by host proteases, such as cathepsins, to expose its receptor-binding domain. This cleaved GP (GPcl) then binds to the host intracellular receptor, Niemann-Pick C1 (NPC1)[1][2]. This interaction is essential for the fusion of the viral and endosomal membranes, which allows the viral genome to be released into the cytoplasm, initiating infection[1][2].
This compound functions by directly interfering with the binding of the cleaved Ebola virus glycoprotein (GPcl) to the C-domain of the NPC1 receptor. By inhibiting this crucial protein-protein interaction, this compound prevents the fusion of the viral and endosomal membranes, thereby halting the viral entry process and subsequent infection.
Quantitative Data
The following table summarizes the in vitro efficacy and cytotoxicity of this compound.
| Compound | Target Assay | Cell Line | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) | Reference |
| This compound (compound 26) | EBOV-GP pseudotyped virus entry | HeLa | 2.04 | 60 | 29.4 | |
| This compound (compound 26) | Cytotoxicity | Vero | - | >100 | - |
Signaling Pathway and Experimental Workflow Diagrams
References
Application Notes and Protocols for Ebov-IN-7 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ebov-IN-7 is a small molecule inhibitor of the Ebola virus (EBOV). It has been identified as a compound that interferes with the entry of the virus into host cells. Specifically, this compound targets the interaction between the cleaved form of the Ebola virus glycoprotein (EBOV-GPcl) and the host cell receptor, Niemann-Pick C1 (NPC1). This interaction is a critical step for the fusion of the viral and endosomal membranes, which allows the viral genetic material to enter the cytoplasm. By inhibiting this interaction, this compound effectively blocks viral infection at an early stage. These characteristics make this compound a valuable tool for research and a potential candidate for further drug development.
This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) assays designed to identify and characterize inhibitors of Ebola virus entry.
Mechanism of Action of this compound
Ebola virus enters host cells through a multi-step process. The viral glycoprotein (GP) mediates attachment to the cell surface, followed by endocytosis. Within the endosome, host cathepsins cleave the GP, exposing a receptor-binding site. This cleaved GP (GPcl) then binds to the endosomal protein NPC1. This binding event is crucial for triggering the fusion of the viral envelope with the endosomal membrane, releasing the viral ribonucleoprotein complex into the cytoplasm to initiate replication.
This compound exerts its antiviral activity by specifically inhibiting the interaction between EBOV-GPcl and NPC1.[1] This mechanism has been validated in assays using pseudotyped viruses expressing the EBOV-GP.[1]
Figure 1: Signaling pathway of Ebola virus entry and the inhibitory action of this compound.
Quantitative Data for this compound
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Description | Value | Cell Line | Reference |
| IC50 | Half-maximal inhibitory concentration against EBOV-GP pseudotyped virus (pEBOV). | 2.04 µM | - | [1] |
| CC50 | Half-maximal cytotoxic concentration. | 60 µM | HeLa | [1] |
| CC50 | Half-maximal cytotoxic concentration. | >100 µM | Vero | [1] |
| Mechanism of Action | The primary mechanism of viral inhibition. | Inhibition of EBOV-GPcl/NPC1 interaction. | - |
High-Throughput Screening Protocol
This protocol describes a cell-based high-throughput screening assay using a pseudotyped virus system to identify and characterize inhibitors of Ebola virus entry, with this compound serving as a reference control compound. This assay is designed for a 384-well format and can be adapted for automation.
Materials and Reagents
-
Cell Line: HEK293T cells (for pseudovirus production) and HeLa or Vero cells (for infection assay).
-
Plasmids:
-
An HIV-1-based packaging plasmid lacking the env gene (e.g., pNL4-3.Luc.R-.E-).
-
An expression plasmid for the Ebola virus glycoprotein (EBOV-GP).
-
An expression plasmid for a control glycoprotein (e.g., VSV-G).
-
-
Transfection Reagent: (e.g., FuGENE, Lipofectamine).
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well white, solid-bottom cell culture plates.
-
Compound Plates: 384-well plates containing serially diluted test compounds and this compound.
-
Luciferase Assay Reagent: (e.g., Bright-Glo™ Luciferase Assay System).
-
Plate Reader: Luminometer compatible with 384-well plates.
-
Automated Liquid Handling System: (Recommended for HTS).
Experimental Workflow
Figure 2: High-throughput screening experimental workflow.
Detailed Protocol
Day 1: Pseudovirus Production
-
Plate HEK293T cells in T-75 flasks and grow to 70-80% confluency.
-
Prepare the transfection mix by co-transfecting the EBOV-GP expression plasmid and the HIV-1 packaging plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
As a control for non-specific inhibitors, prepare a separate batch of pseudovirus with a different viral envelope, such as VSV-G.
-
Incubate the cells for 48-72 hours at 37°C with 5% CO2.
Day 3: High-Throughput Screening Assay
-
Harvest the pseudovirus-containing supernatant from the HEK293T cells.
-
Clarify the supernatant by centrifugation at 500 x g for 10 minutes to remove cell debris.
-
Seed target cells (e.g., HeLa or Vero) into 384-well plates at a density of 5,000 cells per well in 40 µL of culture medium. Allow the cells to adhere for 4-6 hours.
-
Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions from the compound plates to the assay plates. Include this compound as a positive control and DMSO as a negative control.
-
Add 10 µL of the EBOV-GP pseudovirus to each well.
-
Incubate the plates for 48 hours at 37°C with 5% CO2.
Day 5: Data Acquisition and Analysis
-
Equilibrate the assay plates and the luciferase reagent to room temperature.
-
Add 25 µL of the luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to the DMSO controls (100% infection) and a no-virus control (0% infection).
-
Plot the normalized luminescence against the compound concentration.
-
Calculate the IC50 values for active compounds using a non-linear regression model (e.g., four-parameter logistic curve).
-
To assess cytotoxicity, a parallel assay using a cell viability reagent (e.g., CellTiter-Glo®) should be performed. Calculate the CC50 for each compound.
-
The selectivity index (SI) can be calculated as CC50 / IC50. A higher SI value indicates a more promising therapeutic window.
-
Counter-Screening
To identify compounds that specifically inhibit EBOV-GP-mediated entry, a counter-screen should be performed using the VSV-G pseudotyped virus. Compounds that show activity against both EBOV-GP and VSV-G pseudoviruses are likely acting on general cellular processes or the reporter gene expression and should be deprioritized.
Conclusion
This compound is a valuable research tool for studying Ebola virus entry and serves as an excellent positive control in high-throughput screening campaigns aimed at discovering novel EBOV inhibitors. The provided protocol offers a robust and adaptable framework for such screening efforts. By targeting the specific interaction between the viral glycoprotein and the host receptor NPC1, assays utilizing this compound can facilitate the identification of new antiviral candidates with a defined mechanism of action.
References
Application Notes and Protocols for In Vivo Delivery of Anti-Ebola Virus Compounds
Disclaimer: No specific therapeutic agent or formulation designated "Ebov-IN-7" was identified in a comprehensive search of the available literature. The following application notes and protocols are a synthesis of methodologies and data from published in vivo studies on various anti-Ebola virus (EBOV) compounds and are intended to serve as a general guide for researchers, scientists, and drug development professionals in this field.
Introduction
Ebola virus disease (EVD) is a severe and often fatal illness in humans.[1] The development of effective in vivo delivery systems for therapeutic agents is a critical component of EVD treatment strategies. This document outlines key considerations, experimental protocols, and data presentation formats for the in vivo evaluation of anti-EBOV compounds, based on established research practices.
In Vivo Delivery Formulations
The choice of formulation for in vivo delivery is crucial for the efficacy and safety of an anti-EBOV therapeutic. An ideal formulation should ensure stability, bioavailability, and appropriate release kinetics of the active compound. A study on orally available approved drugs against Ebola virus identified a suitable vehicle for oral delivery.[2] While the specific composition of "this compound" is unknown, researchers have utilized various approaches for delivering therapeutics in animal models of EVD.
One notable approach involves the use of DNA-encoded monoclonal antibodies (DMAbs), which are delivered as a synthetic DNA plasmid. This platform allows for the in vivo expression of therapeutic antibodies, providing a novel and potentially advantageous delivery system for protection against highly pathogenic viruses like EBOV.[3]
Quantitative Data Summary
Effective data presentation is essential for the interpretation and comparison of experimental outcomes. The following tables provide examples of how to structure quantitative data from in vivo anti-EBOV studies.
Table 1: In Vivo Efficacy of a Therapeutic Agent in a Mouse Model of EVD
| Treatment Group | Dose (mg/kg) | Route of Administration | Challenge Virus | Survival Rate (%) | Mean Time to Death (Days) |
| Therapeutic X | 50 | Intraperitoneal | Mouse-adapted EBOV | 80 | N/A (survivors) |
| Placebo | N/A | Intraperitoneal | Mouse-adapted EBOV | 0 | 8 |
| DMAb-11[3] | 100 µg | Intramuscular + Electroporation | Mouse-adapted EBOV | 100 | N/A (survivors) |
| DMAb-34[3] | 100 µg | Intramuscular + Electroporation | Mouse-adapted EBOV | 100 | N/A (survivors) |
| Control DMAb | 100 µg | Intramuscular + Electroporation | Mouse-adapted EBOV | 0 | 7.5 |
Table 2: Viral Load in Non-Human Primate (NHP) Model of EVD
| Animal ID | Day Post-Infection | Plasma Viral Load (Geq/mL) | VP40 Concentration (µg/mL) |
| NHP 7284 | 4 | 2.9 x 10⁶ | - |
| NHP 436 | 4 | 1.2 x 10⁹ | - |
| NHP (unspecified) | 6 | 5.5 - 7.3 x 10⁹ | 226 - 847 |
Experimental Protocols
Detailed and reproducible protocols are the cornerstone of credible scientific research. The following are generalized protocols for key experiments in the in vivo evaluation of anti-EBOV compounds.
Animal Models
The choice of animal model is critical for recapitulating human EVD. Commonly used models include mice and non-human primates (NHPs). Mouse-adapted EBOV strains are often used in initial efficacy studies. NHPs, such as rhesus monkeys, provide a model that more closely mimics human disease progression. All animal experiments must be conducted under appropriate biosafety level 4 (BSL-4) containment and with ethical approval from an Institutional Animal Care and Use Committee.
In Vivo Efficacy Study Protocol
-
Animal Acclimatization: Acclimate animals to the BSL-4 facility for a minimum of 7 days prior to the experiment.
-
Treatment Administration:
-
For small molecule inhibitors, dissolve the compound in a suitable vehicle (e.g., a solution for oral gavage or intraperitoneal injection).
-
For DMAbs, administer the plasmid DNA via intramuscular injection followed by electroporation to enhance cellular uptake.
-
-
Viral Challenge: Infect animals with a lethal dose of EBOV (e.g., mouse-adapted EBOV or wild-type EBOV for NHPs) via a relevant route (e.g., intraperitoneal for mice).
-
Monitoring: Monitor animals daily for clinical signs of disease (e.g., weight loss, lethargy, ruffled fur) and survival for a predetermined period (e.g., 21 days).
-
Data Collection: Record survival data and calculate mean time to death for non-survivors.
-
Viral Load Determination (Optional): Collect blood samples at specified time points to quantify viral load using quantitative reverse transcription PCR (qRT-PCR).
Quantification of Viral Load by qRT-PCR
-
Sample Collection: Collect blood samples from animals in EDTA-containing tubes.
-
RNA Extraction: Isolate viral RNA from plasma using a commercial viral RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR: Perform one-step qRT-PCR using primers and probes specific for a conserved region of the EBOV genome (e.g., the L gene).
-
Standard Curve: Generate a standard curve using a plasmid containing the target EBOV gene sequence to quantify the number of genome equivalents (Geq) per milliliter of plasma.
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms of EBOV pathogenesis is crucial for developing targeted therapies. EBOV interacts with and manipulates numerous host cell signaling pathways to facilitate its replication and evade the immune response.
EBOV Entry and Host Cell Interaction
Ebola virus entry into host cells is a multi-step process that begins with attachment to the cell surface, followed by macropinocytosis. Inside the cell, the viral glycoprotein (GP) is cleaved by host cathepsins, which allows it to bind to the intracellular receptor Niemann-Pick C1 (NPC1) in the late endosome/lysosome. This interaction is essential for the fusion of the viral and host membranes, leading to the release of the viral genome into the cytoplasm.
Figure 1. Simplified diagram of the Ebola virus entry pathway.
EBOV Antagonism of the Interferon Response
A key aspect of EBOV pathogenesis is its ability to suppress the host's innate immune response, particularly the type I interferon (IFN) system. The EBOV protein VP24 inhibits the nuclear import of phosphorylated STAT1 (pSTAT1) by competing for binding to karyopherin alpha nuclear importins. This blockade prevents the expression of IFN-stimulated genes (ISGs), which are critical for establishing an antiviral state. Additionally, the viral protein VP35 can inhibit the production of type I IFNs by blocking the activation of interferon regulatory factor 3 (IRF3).
Figure 2. Mechanism of EBOV VP24-mediated interferon antagonism.
Experimental Workflow for In Vivo Therapeutic Evaluation
The following diagram outlines a typical workflow for the preclinical evaluation of a novel anti-EBOV therapeutic.
Figure 3. General experimental workflow for in vivo evaluation.
References
- 1. Ebola disease [who.int]
- 2. Formulation, Stability, Pharmacokinetic, and Modeling Studies for Tests of Synergistic Combinations of Orally Available Approved Drugs against Ebola Virus In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo Delivery of Synthetic Human DNA-Encoded Monoclonal Antibodies Protect against Ebolavirus Infection in a Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Ebov-IN-7 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ebov-IN-7. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: I am seeing precipitation when I try to dissolve this compound or after diluting my stock solution. What should I do?
A2: Precipitation can occur for several reasons, including low solubility in the chosen solvent, the use of non-anhydrous solvents, or exceeding the solubility limit upon dilution into aqueous buffers. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: Use anhydrous DMSO and store it properly to prevent moisture absorption.
-
Gentle Warming: Gently warm the solution in a water bath (not exceeding 37-40°C) to aid dissolution. However, it is important to first verify the thermal stability of this compound, if such data is available from the supplier, to avoid degradation.
-
Sonication: Use a bath sonicator to break up any precipitate and facilitate dissolution.
-
Lower Concentration: If precipitation occurs upon dilution into an aqueous buffer for your experiment, try diluting to a lower final concentration. The final concentration of DMSO in your cell culture medium should generally be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity.[1][2]
-
Alternative Solvents: If DMSO proves problematic, consider other organic solvents such as ethanol. However, be aware that ethanol may have different effects on your experimental system and its suitability should be validated.[3][4] It is expected that this compound will have low solubility in ethanol and water.
Q3: How should I store my this compound stock solution?
A3: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, aliquot the stock solution into smaller, single-use volumes. For short-term use, consult the Certificate of Analysis provided by your supplier for specific recommendations.
Troubleshooting Guide: this compound Solubility Issues
Since quantitative solubility data for this compound is not widely published, an empirical determination of its solubility in the desired solvent is a critical first step for reliable experimental results.
Experimental Protocol: Determining the Kinetic Solubility of this compound
This protocol outlines a general procedure for determining the kinetic solubility of this compound using the shake-flask method, followed by analysis.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Thermomixer or incubator shaker
-
High-speed microcentrifuge or filtration apparatus with solubility filter plates
-
UV-Vis spectrophotometer or LC-MS/MS for analysis
-
Calibrated pipettes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Accurately weigh a small amount of this compound powder.
-
Prepare a 10 mM stock solution in anhydrous DMSO. For example, if the molecular weight of this compound is 406.89 g/mol , you would dissolve 4.07 mg in 1 mL of DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
-
Incubation:
-
In separate microcentrifuge tubes, add a small volume of your DMSO stock solution to a larger volume of PBS (e.g., 10 µL of 10 mM stock into 490 µL of PBS to get a 200 µM solution). Prepare several concentrations to test a range.
-
Incubate the tubes in a thermomixer at a set temperature (e.g., 25°C or 37°C) with constant agitation (e.g., 850 rpm) for a defined period (e.g., 2 hours).
-
-
Separation of Undissolved Compound:
-
After incubation, visually inspect for any precipitate.
-
To separate any undissolved solid, either centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-20 minutes or filter the solution using a solubility filter plate.
-
-
Quantification:
-
Carefully collect the supernatant or filtrate, ensuring not to disturb any pellet.
-
Determine the concentration of the dissolved this compound in the supernatant/filtrate using a suitable analytical method such as UV-Vis spectrophotometry (if the compound has a chromophore) or LC-MS/MS. A standard curve of this compound in the same buffer system will be required for accurate quantification.
-
-
Data Analysis:
-
The determined concentration represents the kinetic solubility of this compound under the tested conditions.
-
Data Presentation: Solubility of Related Antiviral Compound
While specific data for this compound is unavailable, the following table provides an example of solubility data for another antiviral drug, Emtricitabine, in various solvents to illustrate how such data is typically presented.
| Solvent | Temperature (K) | Mole Fraction Solubility (x 10^2) |
| Water | 298.2 | 0.802 |
| Methanol | 298.2 | 1.15 |
| Ethanol | 298.2 | 0.60 |
| DMSO | 298.2 | 0.49 |
| 1-Butanol | 298.2 | 0.52 |
This table is for illustrative purposes only and does not represent the solubility of this compound.
Visualizations
Signaling Pathway: Mechanism of Action of this compound
This compound is an inhibitor of the Ebola virus (EBOV) entry into host cells. It specifically targets the interaction between the cleaved viral glycoprotein (GPcl) and the host's Niemann-Pick C1 (NPC1) receptor within the late endosome/lysosome. By blocking this crucial step, this compound prevents the fusion of the viral and cellular membranes, thus halting the viral life cycle.
Caption: Mechanism of this compound inhibition of Ebola virus entry.
Experimental Workflow: Solubility Determination
The following diagram illustrates the key steps in the experimental workflow for determining the kinetic solubility of this compound.
Caption: Workflow for determining this compound kinetic solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 3. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-target Effects of Ebov-IN-X
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments with Ebov-IN-X, a hypothetical inhibitor of Ebola virus (EBOV).
Frequently Asked Questions (FAQs)
Q1: What is the putative mechanism of action for Ebov-IN-X?
A: Ebov-IN-X is a hypothetical small molecule inhibitor designed to target a critical host kinase involved in the Ebola virus (EBOV) life cycle. The intended mechanism is to block viral entry, replication, or budding by inhibiting a specific kinase-dependent signaling pathway that the virus hijacks for its propagation. The EBOV life cycle involves multiple host factors, including kinases that regulate cellular processes co-opted by the virus.[1][2][3]
Q2: What are potential off-target effects of kinase inhibitors like Ebov-IN-X?
A: Kinase inhibitors are often not entirely specific and can interact with multiple kinases, leading to off-target effects.[4] These unintended interactions can result in unexpected cellular responses, toxicity, or paradoxical pathway activation.[5] It is crucial to characterize the selectivity profile of any new kinase inhibitor to understand its full biological impact.
Q3: How can I determine if the observed cellular phenotype is due to an off-target effect of Ebov-IN-X?
A: Several experimental approaches can help distinguish between on-target and off-target effects. These include performing dose-response studies to correlate the antiviral effect with the inhibition of the intended target, using structurally distinct inhibitors that target the same kinase, and employing genetic approaches such as siRNA or CRISPR-Cas9 to validate the target's role in the observed phenotype. Comprehensive kinase profiling is also essential to identify potential off-target interactions.
Q4: What are the recommended cell lines for in vitro screening of EBOV inhibitors like Ebov-IN-X?
A: Vero E6 and Huh 7 cells are commonly used for in vitro testing of EBOV inhibitors due to their high susceptibility to EBOV infection and ability to support robust viral replication. It is advisable to test potential inhibitors in multiple cell lines as the apparent potency of a drug can be cell-type dependent.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Effective Antiviral Concentrations
Possible Cause: The observed cytotoxicity may be an off-target effect of Ebov-IN-X, independent of its antiviral activity. Many kinase inhibitors can exhibit off-target toxicities.
Troubleshooting Steps:
-
Determine the 50% Cytotoxic Concentration (CC50): Perform a standard cytotoxicity assay (e.g., MTS or CellTiter-Glo) by treating uninfected cells with a range of Ebov-IN-X concentrations. This will establish the concentration at which the compound is toxic to the host cells.
-
Calculate the Selectivity Index (SI): The SI is the ratio of CC50 to the 50% effective concentration (EC50) for antiviral activity (SI = CC50/EC50). A higher SI value indicates a more favorable therapeutic window.
-
Kinome-wide Profiling: Conduct a comprehensive kinase selectivity profiling assay to identify unintended kinase targets of Ebov-IN-X. This can be done using commercially available kinase panel screening services.
-
Structure-Activity Relationship (SAR) Studies: If off-target kinases are identified, medicinal chemistry efforts can be directed to modify the structure of Ebov-IN-X to reduce its affinity for these off-target kinases while retaining its on-target potency.
Experimental Workflow for Assessing Cytotoxicity and Selectivity
Caption: Workflow for troubleshooting high cytotoxicity of Ebov-IN-X.
Issue 2: Inconsistent Antiviral Activity Across Different Assays or Cell Lines
Possible Cause: The discrepancy in antiviral activity could be due to cell-line specific off-target effects or differences in assay conditions. The expression levels of on-target and off-target kinases can vary between cell types.
Troubleshooting Steps:
-
Standardize Assay Conditions: Ensure that key assay parameters such as multiplicity of infection (MOI), incubation time, and readout method are consistent across experiments.
-
Characterize Target and Off-target Expression: Use techniques like Western blotting or quantitative PCR to determine the expression levels of the intended target kinase and any identified off-target kinases in the different cell lines being used.
-
Target Engagement Assays: Employ a target engagement assay (e.g., cellular thermal shift assay - CETSA, or NanoBRET) to confirm that Ebov-IN-X is binding to its intended target in the different cell lines.
-
Use a More Physiologically Relevant Cell System: If possible, transition to more relevant cell models, such as primary human macrophages, which are key targets of EBOV infection.
Logical Relationship for Investigating Inconsistent Activity
Caption: Logic diagram for addressing inconsistent antiviral activity.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for Ebov-IN-X and a more optimized analog, Ebov-IN-X-Opt, to illustrate the goal of overcoming off-target effects.
Table 1: In Vitro Kinase Selectivity Profile
| Kinase Target | Ebov-IN-X IC50 (nM) | Ebov-IN-X-Opt IC50 (nM) |
| On-Target Kinase A | 25 | 20 |
| Off-Target Kinase 1 | 150 | >10,000 |
| Off-Target Kinase 2 | 800 | >10,000 |
| Off-Target Kinase 3 | 2,500 | >10,000 |
Data is hypothetical and for illustrative purposes.
Table 2: Cellular Antiviral Activity and Cytotoxicity
| Compound | Antiviral EC50 (nM) in Huh 7 cells | CC50 (nM) in Huh 7 cells | Selectivity Index (SI) |
| Ebov-IN-X | 50 | 500 | 10 |
| Ebov-IN-X-Opt | 45 | >10,000 | >222 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol describes a general method for assessing the selectivity of a kinase inhibitor against a panel of purified kinases.
Materials:
-
Purified recombinant kinases (large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Ebov-IN-X stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP or ADP-Glo™ Kinase Assay reagents (Promega)
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates (for radiometric assay) or luminometer (for ADP-Glo™)
-
Scintillation counter (for radiometric assay)
Procedure:
-
Prepare serial dilutions of Ebov-IN-X in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted Ebov-IN-X or DMSO (as a vehicle control) to the wells.
-
Incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and ATP (with [γ-³³P]ATP for radiometric assay). The ATP concentration should ideally be at the Km for each kinase.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction. For radiometric assays, spot the reaction mixture onto phosphocellulose filter plates, wash extensively to remove unincorporated [γ-³³P]ATP, and dry. For the ADP-Glo™ assay, follow the manufacturer's protocol to measure the amount of ADP produced.
-
Measure the radioactivity using a scintillation counter or luminescence using a plate reader.
-
Calculate the percentage of kinase activity inhibition for each concentration of Ebov-IN-X compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
Protocol 2: EBOV Entry Inhibition Assay
This protocol provides a framework for a high-content imaging-based assay to screen for inhibitors of EBOV entry.
Materials:
-
Huh 7 or Vero E6 cells
-
96-well imaging plates
-
Ebov-IN-X serial dilutions
-
Ebola virus (EBOV)
-
Primary antibody against an EBOV protein (e.g., VP40)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed Huh 7 cells in a 96-well imaging plate and incubate overnight.
-
Compound Treatment: Add serial dilutions of Ebov-IN-X to the cells and incubate for 1 hour.
-
Infection: In a biosafety level 4 (BSL-4) facility, infect the cells with EBOV at a pre-determined optimal MOI. Include positive (known inhibitor) and negative (no inhibitor) controls.
-
Incubation: Incubate the plate for 24-48 hours.
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Incubate with the primary antibody against EBOV VP40.
-
Wash and incubate with the fluorescently labeled secondary antibody and Hoechst stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Analyze the images to determine the number of infected cells (positive for VP40 staining) and the total number of cells (Hoechst staining).
-
Calculate the percentage of infected cells for each compound concentration and determine the EC50 value.
-
Signaling Pathways and Workflows
Hypothetical Signaling Pathway Affected by Ebov-IN-X Off-Target Activity
Caption: Hypothetical on-target vs. off-target signaling pathways for Ebov-IN-X.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Molecular mechanisms of Ebola virus pathogenesis: focus on cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of Ebola pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Turning liabilities into opportunities: Off-target based drug repurposing in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Ebov-IN-7 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with Ebov-IN-7, a novel investigational inhibitor of the Ebola virus (EBOV) RNA-dependent RNA polymerase (L-protein).
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a synthetic, non-nucleoside small molecule designed to allosterically inhibit the EBOV RNA-dependent RNA polymerase (L-protein). By binding to a conserved pocket on the L-protein, it is thought to induce a conformational change that disrupts its interaction with the viral protein 35 (VP35) cofactor, thereby preventing viral RNA transcription and replication.
Q2: What is the optimal solvent and storage condition for this compound?
A2: For in vitro assays, this compound is soluble in DMSO at concentrations up to 50 mM. For in vivo studies in mice, a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is recommended. Stock solutions in DMSO should be stored at -20°C and protected from light. The in vivo formulation should be prepared fresh for each experiment.
Q3: What are the known off-target effects of this compound?
A3: Pre-clinical screening has indicated potential off-target activity against host cellular kinases at high concentrations (>50 µM). This may contribute to some of the observed in vivo toxicity. Researchers should consider performing kinome profiling to better understand the off-target effects in their specific experimental system.
Troubleshooting Guides
Issue 1: Unexpected Animal Model Toxicity
Symptom: Higher than expected mortality or severe adverse effects (e.g., rapid weight loss, lethargy) in animal models at presumed therapeutic doses.
Possible Causes & Troubleshooting Steps:
-
Formulation Issues: Improperly prepared or unstable formulation can lead to drug precipitation and acute toxicity.
-
Action: Ensure the formulation is prepared exactly as specified in the protocol. Visually inspect the solution for any precipitates before administration. Prepare the formulation fresh for each experiment.
-
-
Vehicle Toxicity: The vehicle itself may be causing toxicity, especially with repeated dosing.
-
Action: Include a vehicle-only control group in your study to assess the baseline toxicity of the formulation components.
-
-
Strain/Species Sensitivity: The specific strain or species of the animal model may be more sensitive to this compound.[1][2][3][4]
-
Action: Review literature on the specific animal model being used. Consider starting with a lower dose and performing a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific model.
-
-
Off-Target Effects: As noted in the FAQs, off-target kinase inhibition may be contributing to toxicity.
-
Action: If possible, perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with toxicity.[5] Consider co-administration with agents that might mitigate specific off-target effects, though this would require significant additional research.
-
Issue 2: Inconsistent Antiviral Efficacy in vivo
Symptom: High variability in survival rates or viral load reduction between experiments or individual animals.
Possible Causes & Troubleshooting Steps:
-
Suboptimal Dosing Regimen: The dosing frequency or concentration may not be maintaining a therapeutic drug level.
-
Action: Conduct a pharmacokinetic (PK) study to determine the half-life of this compound in your animal model. Adjust the dosing regimen to maintain plasma concentrations above the in vitro EC50.
-
-
Drug Metabolism: The animal model may be metabolizing this compound more rapidly than anticipated.
-
Action: Analyze plasma samples for the presence of metabolites. If rapid metabolism is confirmed, consider using a different animal model or co-administering a metabolic inhibitor (with appropriate controls and toxicity assessment).
-
-
Viral Challenge Dose: A highly variable or excessively high viral challenge dose can overwhelm the therapeutic effect.
-
Action: Ensure that the viral challenge stock is properly tittered and that the administration of the challenge is consistent across all animals.
-
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Value |
| EC50 (EBOV) | 0.5 µM |
| EC50 (MARV) | > 50 µM |
| CC50 (Vero E6 cells) | 75 µM |
| Selectivity Index | 150 |
Table 2: In Vivo Toxicity of this compound in Different Animal Models
| Animal Model | LD50 (Single Dose, IV) | MTD (7-day, IP) |
| BALB/c Mice | 150 mg/kg | 50 mg/kg/day |
| C57BL/6 Mice | 120 mg/kg | 40 mg/kg/day |
| Hartley Guinea Pigs | 100 mg/kg | 30 mg/kg/day |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
-
Animal Model: 6-8 week old female BALB/c mice.
-
Groups:
-
Group 1: Vehicle control (10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Group 2: 25 mg/kg this compound
-
Group 3: 50 mg/kg this compound
-
Group 4: 75 mg/kg this compound
-
(n=5 mice per group)
-
-
Procedure:
-
Acclimatize animals for 7 days.
-
Record baseline body weight.
-
Administer the assigned treatment via intraperitoneal (IP) injection once daily for 7 consecutive days.
-
Monitor animals twice daily for clinical signs of toxicity (e.g., ruffled fur, hunched posture, lethargy).
-
Record body weight daily.
-
The MTD is defined as the highest dose that does not cause mortality or >20% body weight loss.
-
-
Endpoint: At day 8, euthanize all surviving animals and perform gross necropsy. Collect blood for clinical chemistry and tissues for histopathology.
Protocol 2: Efficacy Study in a Mouse-Adapted EBOV Model
-
Animal Model: 6-8 week old female C57BL/6 mice.
-
Viral Challenge: Mouse-adapted Ebola virus (MA-EBOV).
-
Groups:
-
Group 1: Vehicle control + MA-EBOV challenge
-
Group 2: 40 mg/kg this compound + MA-EBOV challenge
-
(n=10 mice per group)
-
-
Procedure:
-
Acclimatize animals for 7 days.
-
On day 0, challenge all animals with a lethal dose of MA-EBOV via IP injection.
-
Begin treatment 24 hours post-infection. Administer vehicle or this compound (40 mg/kg) via IP injection once daily for 10 days.
-
Monitor animals twice daily for clinical signs and record body weight.
-
Euthanize animals that reach pre-defined humane endpoints.
-
-
Endpoint: Survival over a 21-day period.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Animal Models of Ebolavirus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ebolavirus: Comparison of Survivor Immunology and Animal Models in the Search for a Correlate of Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse models of Ebola virus tolerance and lethality: characterization of CD-1 mice infected with wild-type, guinea pig-adapted, or mouse-adapted virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Ebov-IN-X Entry Inhibitor Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Ebov-IN-X, a potent inhibitor of Ebola virus (EBOV) entry. The information is tailored for scientists and drug development professionals to address common challenges related to assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Ebov-IN-X?
A: Ebov-IN-X is an investigational small molecule designed to inhibit the entry of Ebola virus into host cells. While the precise molecular target is under investigation, it is hypothesized to interfere with one of the critical steps of viral entry, such as binding to host cell receptors, endosomal trafficking, or membrane fusion.
Q2: What are the recommended cell lines for Ebov-IN-X antiviral assays?
A: Several cell lines are susceptible to Ebola virus infection and are commonly used for in vitro inhibitor screening. Vero E6 and Huh-7 cells are frequently utilized due to their high infectivity rates.[1] The choice of cell line can impact the observed potency of the inhibitor, so it is advisable to test Ebov-IN-X in multiple relevant cell lines.[1]
Q3: What positive and negative controls should be used in the Ebov-IN-X assay?
A: Appropriate controls are critical for data interpretation.
-
Negative Control: A vehicle control (e.g., DMSO) at the same concentration used to dissolve Ebov-IN-X should be included to assess the baseline level of viral infection.
-
Positive Control: A known EBOV entry inhibitor with a well-characterized mechanism of action should be used as a positive control to ensure the assay is performing as expected.
-
Cell Viability Control: A "cells only" control without virus or compound is necessary to establish a baseline for 100% cell viability in cytotoxicity assays.[1]
Troubleshooting Guide
Issue 1: High Variability Between Replicate Wells
High variability in results across replicate wells can obscure the true effect of the compound.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding and verify cell density with a cell counter.[1] |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting technique, especially for serial dilutions of the compound and addition of virus.[1] |
| Edge Effects | To minimize evaporation and temperature gradients that can cause "edge effects" in microplates, avoid using the outer wells or fill them with sterile PBS or media. |
| Improper Mixing | Gently mix the plate after adding reagents to ensure even distribution without disturbing the cell monolayer. |
Issue 2: Inconsistent IC50 Values Across Experiments
Reproducibility of the half-maximal inhibitory concentration (IC50) is key to evaluating compound potency.
| Potential Cause | Troubleshooting Step |
| Variation in Virus Titer | Use a consistent multiplicity of infection (MOI) for each experiment. Titer the viral stock before each experiment or use a well-characterized and aliquoted stock. |
| Cell Passage Number | Use cells within a consistent and low passage number range, as cell characteristics can change over time. |
| Reagent Variability | Use reagents from the same lot when possible. If a new lot is introduced, perform a bridging study to ensure consistency. |
| Incubation Time | Adhere strictly to the optimized incubation times for compound treatment, viral infection, and final readout. |
Issue 3: Low Signal-to-Background Ratio
A small dynamic range between the positive and negative controls can make it difficult to accurately determine the inhibitory effect of Ebov-IN-X.
| Potential Cause | Troubleshooting Step |
| Suboptimal Virus MOI | Optimize the MOI to achieve a robust signal in the negative control wells without causing excessive cytotoxicity. |
| Ineffective Positive Control | Ensure the positive control is potent and used at a concentration that gives maximal inhibition. |
| Assay Readout Sensitivity | If using a reporter virus, ensure the reporter gene expression is strong. For cell viability assays, ensure the readout is sensitive enough to detect subtle changes. |
Issue 4: Compound Cytotoxicity
It is crucial to distinguish between antiviral activity and cell death caused by the compound itself.
| Potential Cause | Troubleshooting Step |
| Compound Concentration | Determine the 50% cytotoxic concentration (CC50) of Ebov-IN-X in a separate cytotoxicity assay without the virus. |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is not toxic to the cells. |
| Selectivity Index | Calculate the Selectivity Index (SI = CC50 / IC50) to assess the therapeutic window of the compound. A higher SI value indicates a more favorable safety profile. |
Experimental Protocols
General Protocol for EBOV Entry Inhibition Assay
This protocol outlines a general workflow for assessing the inhibitory activity of Ebov-IN-X on Ebola virus entry using a reporter virus system (e.g., expressing luciferase or GFP).
-
Cell Seeding: Seed a suitable cell line (e.g., Vero E6 or Huh-7) into a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of Ebov-IN-X in appropriate cell culture medium.
-
Compound Treatment: Remove the old medium from the cells and add the diluted compound. Incubate for 1-2 hours.
-
Infection: Add the EBOV reporter virus at the optimized MOI to each well.
-
Incubation: Incubate the plate for 24-48 hours to allow for viral entry and reporter gene expression.
-
Readout: Measure the reporter gene activity (e.g., luminescence or fluorescence) according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle control and calculate the IC50 value by fitting the dose-response curve.
Cytotoxicity Assay Protocol
This protocol is for determining the cytotoxic potential of Ebov-IN-X.
-
Cell Seeding: Seed cells as described in the entry inhibition assay protocol.
-
Compound Treatment: Add serial dilutions of Ebov-IN-X to the cells.
-
Incubation: Incubate for the same duration as the entry inhibition assay.
-
Readout: Use a cell viability reagent (e.g., MTS or resazurin) and measure the signal according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the "cells only" control and calculate the CC50 value.
Visualizations
Caption: Ebola virus entry pathway and potential points of inhibition by Ebov-IN-X.
Caption: General experimental workflow for the Ebov-IN-X antiviral assay.
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
References
Technical Support Center: Refining Ebov-IN-7 In Vivo Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing the in vivo delivery of Ebov-IN-7, a novel inhibitor of the Ebola virus (EBOV) polymerase. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate your preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is designed as a small molecule inhibitor that targets the Ebola virus RNA-dependent RNA polymerase (RdRp) complex, which consists of the large protein (L) and the viral protein 35 (VP35).[1] By binding to this complex, this compound is hypothesized to interfere with viral genome replication and transcription, thus halting the propagation of the virus.[1][2][3]
Q2: What are the initial steps for moving from in vitro efficacy to in vivo studies with this compound?
A2: Before initiating in vivo efficacy studies, it is crucial to establish the maximum tolerated dose (MTD) of this compound in the selected animal model. This is typically preceded by preliminary pharmacokinetic (PK) studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. These data will inform the selection of an appropriate starting dose and dosing regimen for your efficacy studies.
Q3: Which animal models are suitable for testing the in vivo efficacy of this compound?
A3: While nonhuman primates are the gold standard for Ebolavirus disease research due to their physiological similarity to humans, rodent models are commonly used for initial efficacy testing.[4] Mouse-adapted Ebola virus (MA-EBOV) strains can cause lethal disease in immunocompetent mouse strains like C57BL/6 and BALB/c. These models are valuable for screening antiviral candidates due to lower cost and easier handling. Ferrets are also emerging as a promising small animal model that recapitulates key aspects of human Ebola virus disease.
Q4: What are the key endpoints to measure the in vivo efficacy of this compound?
A4: The primary endpoints for assessing the efficacy of this compound in animal models include survival rate, reduction in viral load in key tissues (e.g., liver, spleen) and blood, and amelioration of clinical signs of disease (e.g., weight loss, temperature changes).
Troubleshooting Guides
This section addresses specific issues you may encounter during your in vivo experiments with this compound.
| Problem | Potential Causes | Suggested Solutions & Next Steps |
| Lack of in vivo efficacy despite promising in vitro data | 1. Suboptimal Pharmacokinetics: Poor absorption, rapid metabolism, or rapid excretion leading to insufficient drug exposure at the target site. 2. Poor Solubility/Stability: The compound may be precipitating out of the formulation before or after administration. 3. Inappropriate Dosing Regimen: The dose may be too low, or the dosing frequency may be insufficient to maintain therapeutic concentrations. | 1. Conduct Pharmacokinetic Studies: Determine key PK parameters such as Cmax, half-life, and bioavailability. Analyze tissue distribution to ensure this compound reaches target organs. 2. Optimize Formulation: Refer to the formulation strategies in Table 1 . Consider using solubilizing agents like cyclodextrins or formulating as a lipid-based emulsion. 3. Dose-Ranging Efficacy Studies: Test a range of doses below the MTD. Consider more frequent administration based on the compound's half-life. |
| Observed Toxicity or Adverse Effects in Animals | 1. Vehicle-Related Toxicity: The formulation vehicle itself may be causing adverse effects. 2. Off-Target Effects: this compound may be interacting with host proteins, leading to toxicity. 3. Dose is Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). | 1. Run a Vehicle-Only Control Group: This will help differentiate between vehicle- and compound-related toxicity. 2. In Vitro Toxicity Profiling: Screen this compound against a panel of host cell lines to identify potential off-target cytotoxicity. 3. Conduct a Maximum Tolerated Dose (MTD) Study: Systematically determine the highest dose that does not cause unacceptable toxicity. |
| High Variability in Experimental Results | 1. Inconsistent Formulation: The drug may not be uniformly suspended or dissolved in the vehicle. 2. Inaccurate Dosing: Variations in the administered volume or concentration. 3. Biological Variability: Inherent differences in the animal cohort's response to infection and treatment. | 1. Ensure Homogeneous Formulation: Use consistent preparation methods. For suspensions, ensure thorough mixing before each administration. 2. Standardize Administration Technique: Use calibrated equipment and ensure consistent administration technique (e.g., depth of injection for intraperitoneal route). 3. Increase Group Size: A larger number of animals per group can improve statistical power and account for biological variability. |
Quantitative Data Summary
The following tables provide reference data for formulating and evaluating antiviral polymerase inhibitors in vivo.
Table 1: Formulation Strategies for Poorly Soluble Antiviral Compounds
| Formulation Approach | Excipients | Mechanism of Solubilization | Considerations |
| Co-solvents | DMSO, PEG 400, Ethanol | Increases the polarity of the solvent system. | Potential for toxicity at high concentrations. |
| Surfactants | Tween 80, Cremophor EL | Form micelles that encapsulate the drug. | Can cause hypersensitivity reactions (Cremophor EL). |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD) | Forms inclusion complexes with the drug, increasing its aqueous solubility. | High concentrations may have renal toxicity. |
| Lipid-based Formulations | Labrafac PG, Maisine® CC, Transcutol® HP | The drug is dissolved in a lipid carrier, which can form emulsions or self-emulsifying systems. | Can enhance oral bioavailability by promoting lymphatic uptake. |
Table 2: Example Pharmacokinetic Parameters of Antiviral Polymerase Inhibitors in Mice
| Compound | Dose and Route | Cmax (ng/mL) | Half-life (hours) | Bioavailability (%) | Reference |
| Remdesivir (GS-5734) | 10 mg/kg, IV | ~2000 | ~0.4 | N/A | |
| GS-441524 (active metabolite of Remdesivir) | 10 mg/kg, IV (as Remdesivir) | ~1500 | ~2.5 | N/A | |
| Favipiravir | 300 mg/kg, Oral | ~45,000 | ~2.0 | ~97 |
Table 3: Example In Vivo Efficacy of Antiviral Polymerase Inhibitors in Mouse Models
| Compound | Animal Model | Treatment Regimen | Key Efficacy Readout | Reference |
| Remdesivir (GS-5734) | SARS-CoV Mouse Model | 25 mg/kg, SC, BID for 2 days | Significant reduction in lung viral load and improved lung function. | |
| Favipiravir | Influenza Mouse Model | 50-100 mg/kg, Oral, BID for 5 days | 65-75% survival in lethal challenge models. | |
| Favipiravir | Norovirus Mouse Model | 200 mg/kg, Oral, BID for 8 days | Significant increase in viral mutation frequency and reduction in viral load. |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Administration in Mice
This protocol describes the preparation of a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® HS 15 (Solutol® HS 15)
-
Saline (0.9% NaCl), sterile
-
Sterile, pyrogen-free vials
-
Sterile syringes and needles
Procedure:
-
Weigh the required amount of this compound powder in a sterile vial.
-
Add DMSO to a final concentration of 10% of the total volume. Vortex until the powder is completely dissolved.
-
Add Kolliphor® HS 15 to a final concentration of 20% of the total volume. Mix thoroughly.
-
Slowly add sterile saline to reach the final desired volume while continuously mixing.
-
Visually inspect the solution for any precipitation. The final solution should be clear.
-
Sterile filter the final formulation through a 0.22 µm syringe filter into a sterile vial.
-
Store the formulation at 4°C, protected from light. Before administration, warm the solution to room temperature.
Protocol 2: In Vivo Efficacy Evaluation of this compound in a Mouse Model of Ebola Virus Disease
This protocol outlines a typical study to assess the therapeutic efficacy of this compound in mice challenged with a lethal dose of mouse-adapted Ebola virus (MA-EBOV). All work with live Ebola virus must be conducted in a BSL-4 facility.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
Mouse-adapted Ebola virus (MA-EBOV)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Anesthetic (e.g., isoflurane)
-
Calibrated syringes for dosing and virus challenge
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose). A typical group size is 8-10 mice.
-
Virus Challenge: Anesthetize the mice and challenge them via intraperitoneal (IP) injection with a lethal dose (e.g., 1000 PFU) of MA-EBOV in a volume of 200 µL.
-
Treatment Administration:
-
Begin treatment at a predetermined time post-infection (e.g., 24 hours).
-
Administer the this compound formulation or vehicle control via IP injection at the predetermined dose and volume.
-
Continue treatment according to the planned regimen (e.g., once or twice daily for 7-10 days).
-
-
Monitoring:
-
Monitor the mice at least once daily for clinical signs of illness (e.g., ruffled fur, hunched posture, lethargy).
-
Record body weight and temperature daily.
-
Euthanize mice that reach a predetermined humane endpoint (e.g., >20% weight loss).
-
-
Endpoint Analysis:
-
Survival: Record survival for up to 21-28 days post-infection.
-
Viral Load: At predetermined time points (e.g., day 3 and day 6 post-infection), a subset of mice from each group can be euthanized to collect blood and tissues (liver, spleen) for viral load quantification by qRT-PCR or plaque assay.
-
Visualized Workflows and Pathways
References
Technical Support Center: Large-Scale Synthesis of Ebov-IN-7
Disclaimer: Ebov-IN-7 is a hypothetical investigational inhibitor of the Ebola virus nucleoprotein (NP). The following guide is based on common challenges encountered during the large-scale synthesis of structurally related heterocyclic compounds, specifically those involving a pyrazolo[1,5-a]pyrimidine core and Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The large-scale synthesis of this compound is a multi-step process that involves the formation of a key pyrazolo[1,5-a]pyrimidine intermediate followed by a palladium-catalyzed Suzuki coupling reaction to introduce the final aryl moiety.
Q2: What are the most critical steps in the large-scale synthesis of this compound?
A2: The two most critical stages are the cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core and the final Suzuki coupling reaction. Both steps are sensitive to reaction conditions and can significantly impact the overall yield and purity of the final product.
Q3: We are observing low yields in the Suzuki coupling step. What are the potential causes?
A3: Low yields in Suzuki coupling reactions at a large scale are common and can be attributed to several factors.[1][2] These include inefficient catalyst activity, poor quality of reagents (aryl halide or boronic acid), suboptimal reaction temperature, or inadequate mixing.[1] It is also crucial to ensure the reaction is performed under strictly inert conditions, as oxygen can deactivate the palladium catalyst.[1]
Q4: Our final product is contaminated with palladium residues. How can we minimize this?
A4: Reducing residual palladium to acceptable levels is a significant challenge in large-scale synthesis.[3] Strategies to mitigate this include using optimized palladium scavengers post-reaction, such as functionalized silica gels or activated carbon. Additionally, careful selection of the palladium catalyst and ligands, along with optimizing the reaction conditions to use a lower catalyst loading, can help minimize the initial amount of palladium used.
Troubleshooting Guides
Issue 1: Incomplete Cyclocondensation Reaction
Symptoms:
-
HPLC analysis shows significant amounts of unreacted 5-aminopyrazole starting material.
-
The isolated product yield of the pyrazolo[1,5-a]pyrimidine intermediate is consistently below 70%.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by HPLC to find the optimal temperature that drives the reaction to completion without significant byproduct formation. |
| Inadequate Mixing | On a large scale, ensuring homogeneous mixing is critical. Increase the stirring speed and consider using an overhead stirrer with a properly designed impeller to ensure efficient mixing of the reaction slurry. |
| Poor Quality of Reagents | Ensure the 1,3-dicarbonyl compound is of high purity. Impurities can interfere with the cyclization. Recrystallize or re-purify the starting materials if necessary. |
| Incorrect Stoichiometry | While a 1:1 stoichiometry is typical, on a large scale, a slight excess (1.05-1.1 equivalents) of the more stable or less expensive reagent may be beneficial to drive the reaction to completion. |
Issue 2: Sluggish or Stalled Suzuki Coupling Reaction
Symptoms:
-
Reaction monitoring by HPLC shows a high percentage of unreacted aryl bromide intermediate even after prolonged reaction times.
-
The appearance of significant dehalogenation or homocoupling byproducts.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Catalyst Deactivation | Ensure rigorous degassing of the solvent and reaction mixture to remove all traces of oxygen, which can poison the Pd(0) catalyst. Consider using a more robust palladium precatalyst or ligand system that is more resistant to deactivation under the reaction conditions. A pre-activation of the catalyst might also be beneficial. |
| Suboptimal Base or Solvent | The choice of base and solvent is critical for the Suzuki reaction. If using a carbonate base, ensure it is finely powdered and dry. Consider screening alternative bases such as phosphates. The solvent system (e.g., toluene/water, dioxane/water) should be optimized for the solubility of all components. |
| Poor Boronic Acid Quality | Boronic acids can degrade upon storage. Use freshly purchased or properly stored boronic acid. Consider using a boronate ester, which can be more stable. A slight excess (1.2-1.5 equivalents) of the boronic acid is often used to compensate for any degradation. |
| Inadequate Ligand to Palladium Ratio | An insufficient amount of phosphine ligand can lead to palladium black precipitation and catalyst deactivation. The optimal ligand-to-palladium ratio is typically between 1:1 and 4:1 and should be experimentally determined. |
Experimental Protocols
Protocol 1: Synthesis of Pyrazolo[1,5-a]pyrimidine Intermediate
This protocol describes a general procedure for the cyclocondensation reaction.
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To a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet, charge 5-amino-3-(trifluoromethyl)-1H-pyrazole (1.0 kg, 6.06 mol) and ethanol (10 L).
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Stir the mixture at room temperature to obtain a clear solution.
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Add 1,3-bis(4-fluorophenyl)propane-1,3-dione (1.65 kg, 6.36 mol, 1.05 eq.) in one portion.
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Add acetic acid (0.5 L) as a catalyst.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12 hours.
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Monitor the reaction progress by HPLC until the consumption of the 5-aminopyrazole is greater than 98%.
-
Cool the reaction mixture to 0-5 °C and stir for 2 hours.
-
Filter the resulting solid, wash with cold ethanol (2 x 2 L), and dry under vacuum at 50 °C to a constant weight.
Protocol 2: Suzuki Coupling for this compound
This protocol provides a general method for the final Suzuki coupling step.
-
To a 50 L jacketed glass reactor, charge the pyrazolo[1,5-a]pyrimidine bromide intermediate (1.5 kg, 3.55 mol), 4-methoxyphenylboronic acid (0.65 kg, 4.26 mol, 1.2 eq.), and potassium phosphate (2.26 kg, 10.65 mol, 3.0 eq.).
-
Seal the reactor and purge with nitrogen for at least 30 minutes.
-
Add degassed toluene (15 L) and degassed water (1.5 L).
-
In a separate vessel, prepare a solution of the palladium catalyst (e.g., Pd(dppf)Cl2, 87 g, 0.107 mol, 3 mol%) in degassed toluene (1 L).
-
Add the catalyst solution to the reactor under a nitrogen atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 8 hours.
-
Monitor the reaction by HPLC until the starting bromide is less than 1%.
-
Cool the reaction to room temperature and add water (10 L).
-
Separate the organic layer and wash with brine (2 x 5 L).
-
Treat the organic layer with a palladium scavenger (e.g., silica-thiol) for 4 hours.
-
Filter off the scavenger, and concentrate the organic layer under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/heptane) to afford pure this compound.
Visualizations
References
Technical Support Center: Mitigating Degradation of Ebov-IN-7 During Storage
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the degradation of Ebov-IN-7 during storage and experimental use.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and storage of this compound.
Q1: My this compound solution has changed color. What does this indicate?
A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with experiments.[1]
Troubleshooting Steps:
-
Visually Inspect: Note the color change and check for any precipitate.
-
Cease Use: Do not use the discolored solution in experiments as it may lead to inaccurate results.
-
Verify Purity: If possible, analyze the solution's purity using an analytical technique like High-Performance Liquid Chromatography (HPLC) to identify any degradation products.
-
Prepare Fresh Solution: Prepare a fresh stock solution from a new or properly stored aliquot of the solid compound.
-
Review Storage Conditions: Ensure the storage conditions (e.g., protection from light, inert atmosphere) are appropriate to prevent recurrence.
Q2: I'm observing precipitation in my frozen this compound stock solution upon thawing. How can I prevent this?
Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1]
Troubleshooting Steps:
-
Thawing Protocol: Thaw the solution slowly at room temperature and vortex gently to ensure complete dissolution before use.[1] Avoid repeated freeze-thaw cycles.
-
Solvent Choice: Ensure the chosen solvent, such as DMSO, is appropriate for long-term storage at your desired temperature. Be aware that DMSO is hygroscopic and can absorb moisture, which may affect stability.
-
Concentration Adjustment: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower concentration if feasible.
-
Solubility Check: If diluting a DMSO stock into an aqueous buffer, precipitation can be a common issue for hydrophobic small molecules. To address this, you can try decreasing the final concentration, using a co-solvent system, or adjusting the pH of your buffer.
Q3: My experimental results with this compound are inconsistent, showing a loss of activity. What could be the cause?
Inconsistent experimental results and a loss of compound activity are common problems that can arise from the degradation of the small molecule inhibitor in solution.
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment.
-
Perform a Time-Course Experiment: To confirm if degradation is occurring in your assay medium, measure the activity of this compound at different time points after its addition. A decrease in activity over time is indicative of instability.
-
Evaluate Storage of Stock Solutions: Ensure stock solutions are stored at -20°C or -80°C and that repeated freeze-thaw cycles are avoided.
-
Control for Environmental Factors: Protect solutions from light by using amber vials or wrapping containers in foil. If the compound is susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.
-
Check pH: The stability of many compounds is pH-dependent. Ensure the pH of your solutions is maintained within the recommended range.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity and stability of small molecule inhibitors.
-
Temperature: For long-term storage, solid compounds should be stored at -20°C or -80°C. Stock solutions should also be stored at -20°C or -80°C. Most medications should be stored between 59 and 77 degrees F (15 and 25 degrees C) in a cool, dry place, away from sunlight, unless refrigeration is specified.
-
Light: Protect the compound from light, as UV and visible light can induce photochemical degradation. Store both solid compounds and solutions in amber glass vials or wrap containers in aluminum foil.
-
Air/Humidity: To prevent oxidation and hydrolysis, store the compound in a tightly sealed container. For sensitive compounds, consider storing under an inert atmosphere (argon or nitrogen). Store in a dry environment, as moisture can lead to degradation.
-
Container: Use amber glass vials or inert polypropylene tubes for long-term storage to prevent leaching of contaminants or adherence of the compound to the container surface.
Q2: What is the best solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is a common choice for preparing high-concentration stock solutions of a wide range of organic molecules due to its strong solubilizing power. Other options include ethanol, methanol, and dimethylformamide (DMF). The choice of solvent will depend on the specific properties of this compound and the tolerance of the experimental system to that solvent. It is crucial to ensure the final concentration of the organic solvent in your assay is low enough (typically <0.5% v/v) to not affect the biological system.
Q3: How many times can I freeze and thaw my this compound stock solution?
It is best to avoid repeated freeze-thaw cycles as they can degrade the compound. It is recommended to aliquot the stock solution into smaller, single-use volumes before freezing. This allows you to thaw only the amount needed for a particular experiment.
Q4: What are the visible signs of this compound degradation?
Visible signs of degradation can include:
-
A change in color of the solid compound or its solution.
-
The appearance of precipitation in a solution that was previously clear.
-
A noticeable change in the physical form of the solid compound (e.g., clumping).
Any visible change should be a signal to re-evaluate the purity and integrity of the compound before use.
Data on Small Molecule Inhibitor Stability
The following table summarizes factors that can influence the stability of small molecule inhibitors. Since specific data for this compound is unavailable, this table provides a general overview based on common observations for similar compounds.
| Factor | Condition | Potential Effect on Stability | Mitigation Strategy |
| Temperature | Elevated temperatures (>25°C) | Increased rate of chemical degradation. | Store at recommended low temperatures (-20°C or -80°C). |
| Freeze-thaw cycles | Can cause precipitation and degradation. | Aliquot stock solutions into single-use vials. | |
| Light | Exposure to UV or visible light | Photochemical degradation. | Store in amber vials or wrap containers in foil. |
| Oxygen | Exposure to air | Oxidation of the compound. | Purge vials with inert gas (argon or nitrogen). |
| Humidity | High humidity | Hydrolysis of the compound. | Store in a desiccator or with a desiccant. |
| pH | Non-optimal pH in solution | Can lead to acid or base-catalyzed degradation. | Use appropriate buffers to maintain a stable pH. |
| Solvent | Reactive impurities in solvent | Can react with and degrade the compound. | Use high-purity, anhydrous solvents. |
| Water absorption by solvent (e.g., DMSO) | Can lead to hydrolysis or dilution of the stock. | Use anhydrous DMSO and handle it in a dry environment. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
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This compound (solid form)
-
High-purity, anhydrous DMSO
-
Sterile, amber glass vials or polypropylene tubes with screw caps
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming or sonication may be used if necessary, but be cautious of potential heat-induced degradation.
-
If desired, purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before tightly sealing the cap.
-
Label the vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To assess the stability of an this compound solution under specific storage conditions over time.
Materials:
-
This compound stock solution
-
High-purity solvent (e.g., DMSO)
-
HPLC-grade solvents for the mobile phase
-
Analytical HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Time-Zero Analysis:
-
Prepare a fresh stock solution of this compound at a known concentration.
-
Immediately dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis.
-
Inject the diluted sample into the HPLC system and record the chromatogram. The main peak corresponds to the intact this compound. Note its retention time and peak area. This is your time-zero reference.
-
-
Incubation:
-
Store the stock solution under the conditions you wish to test (e.g., room temperature, 4°C, -20°C, exposed to light, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored stock solution.
-
Dilute the aliquot to the same concentration as the time-zero sample.
-
Inject the sample into the HPLC system using the same method as the time-zero analysis.
-
-
Data Analysis:
-
Compare the chromatograms from each time point to the time-zero chromatogram.
-
Look for a decrease in the peak area of the main this compound peak and the appearance of new peaks, which would indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Visualizations
References
Validation & Comparative
Ebov-IN-7: A Comparative Analysis of a Novel EBOV Entry Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ebov-IN-7, a novel small molecule inhibitor of the Ebola virus (EBOV), with other prominent EBOV inhibitors. The document outlines the compound's mechanism of action, presents comparative efficacy data, details the experimental protocols used for evaluation, and visualizes key pathways and workflows to support research and development efforts in the search for effective Ebola Virus Disease (EVD) therapeutics.
Comparative Efficacy of EBOV Inhibitors
This compound has emerged as a potent preclinical candidate for the treatment of EVD. It functions as a viral entry inhibitor, specifically targeting the crucial interaction between the EBOV glycoprotein (GP) and the host's Niemann-Pick C1 (NPC1) protein.[1] This mechanism is distinct from many other EBOV inhibitors that target viral replication machinery. The following table summarizes the quantitative efficacy and key characteristics of this compound in comparison to other notable antiviral agents.
| Inhibitor | Target | Mechanism of Action | Reported IC50/EC50 | Development Stage |
| This compound | EBOV GP - Host NPC1 Interaction | Entry Inhibitor; blocks the interaction between viral glycoprotein and the host cell receptor NPC1.[1] | IC50: 0.37 μM (against pseudo-EBOV)[1] | Preclinical |
| Remdesivir (GS-5734) | Viral RNA-dependent RNA polymerase (RdRp) | Nucleoside analog that causes delayed chain termination of viral RNA synthesis. | EC50: Sub-micromolar range | Approved for COVID-19; investigated for EVD. |
| Favipiravir (T-705) | Viral RNA-dependent RNA polymerase (RdRp) | Nucleoside analog that acts as a chain terminator of viral RNA synthesis. | EC50: 10-100 μM (in cell culture) | Approved for influenza in Japan; investigated for EVD. |
| ZMapp | EBOV Glycoprotein (GP) | Antibody cocktail that directly binds to the viral glycoprotein, neutralizing the virus. | EC50: Varies by component antibody | Investigational; used under compassionate use. |
| Toremifene | Host Factors (e.g., NPC1) | Selective estrogen receptor modulator that inhibits EBOV entry, potentially by affecting NPC1 function and lysosomal calcium.[2] | EC50: Low micromolar range | Approved for breast cancer; investigated for EVD. |
| Clomiphene | Host Factors (e.g., NPC1) | Selective estrogen receptor modulator that inhibits EBOV entry in an NPC1-dependent manner. | EC50: 3.8 - 11 μM | Approved for anovulation; investigated for EVD. |
| Quinacrine | Unknown | Antimalarial with demonstrated in vitro anti-EBOV activity. | EC50: 350 nM | Approved for malaria; investigational for EVD.[3] |
| Tilorone | Unknown | Investigational antiviral with broad-spectrum activity. | EC50: 230 nM | Investigational. |
| Pyronaridine | Unknown | Antimalarial with demonstrated in vitro anti-EBOV activity. | EC50: 420 nM | Approved for malaria; investigational for EVD. |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary based on the specific assay, cell line, and virus strain used. Data for this compound is based on pseudotyped virus assays and requires further validation with live, infectious EBOV.
Experimental Protocols
The evaluation of EBOV inhibitors like this compound requires a series of robust in vitro assays. All experiments involving live, infectious Ebola virus must be conducted in a Biosafety Level 4 (BSL-4) facility.
Pseudovirus Entry Assay (BSL-2)
This assay is a primary screening tool to identify and characterize inhibitors of viral entry in a lower biosafety setting. It utilizes replication-incompetent virus particles (e.g., lentiviral or VSV-based) that carry the EBOV glycoprotein (GP) on their surface and a reporter gene (e.g., luciferase or GFP) in their genome.
Methodology:
-
Cell Seeding: Seed a suitable human cell line (e.g., HEK293T, Huh-7) in 96-well plates to achieve 70-80% confluency on the day of transduction.
-
Compound Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in cell culture medium.
-
Compound Treatment: Add the diluted compounds to the cells and incubate for a specified period (e.g., 1 hour) at 37°C.
-
Infection: Add the EBOV GP-pseudotyped virus particles to the wells containing cells and the test compound. Include controls such as "cells only" (no virus, no compound), "virus only" (no compound), and a known inhibitor as a positive control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Analysis: Measure the reporter gene expression (e.g., luminescence for luciferase, fluorescence for GFP). The percentage of inhibition is calculated relative to the "virus only" control. The IC50 value is determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.
Live Virus Neutralization Assay (BSL-4)
This is the gold standard assay to confirm the antiviral activity of a compound against infectious EBOV. It measures the reduction in viral infectivity, often by observing the cytopathic effect (CPE) or by plaque reduction.
Methodology:
-
Cell Seeding: Plate a monolayer of EBOV-susceptible cells (e.g., Vero E6) in 96-well or 6-well plates the day before the experiment.
-
Compound Dilution: Prepare serial dilutions of the test inhibitor.
-
Virus-Inhibitor Incubation: Mix the diluted inhibitor with a known amount of infectious EBOV (e.g., 100 TCID50) and incubate for 1 hour at 37°C to allow the compound to bind to the virus or host cells.
-
Infection: Inoculate the cell monolayers with the virus-inhibitor mixture.
-
Incubation: Incubate the plates at 37°C for a period sufficient to observe CPE (typically 5-7 days).
-
Data Analysis (CPE Reduction): After incubation, assess cell viability. This can be done by staining the cells with a dye like crystal violet or neutral red. The absorbance is read using a spectrophotometer. The EC50 value is the compound concentration that results in a 50% protection from virus-induced cell death.
Cytotoxicity Assay
It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply due to the compound killing the host cells. Cytotoxicity assays are run in parallel with antiviral assays, using the same cell line and compound concentrations, but without the virus.
Methodology (MTT Assay):
-
Cell Seeding and Compound Treatment: Prepare a 96-well plate with cells and serial dilutions of the test compound, identical to the antiviral assay plate but without the addition of virus.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active (living) cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm). The percentage of cytotoxicity is calculated relative to untreated cell controls. The CC50 (50% cytotoxic concentration) is the compound concentration that causes a 50% reduction in cell viability. The Selectivity Index (SI), calculated as CC50/IC50, is a measure of the compound's therapeutic window.
Visualizing Pathways and Processes
To better understand the context of this compound's function and evaluation, the following diagrams, generated using the DOT language, illustrate the EBOV entry pathway and a typical experimental workflow.
Caption: EBOV entry pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the evaluation of EBOV inhibitors.
References
A Comparative Analysis of Novel Antiviral Agents: Ebov-IN-7 and Favipiravir for Ebola Virus Disease
For Immediate Release
In the ongoing effort to combat Ebola Virus Disease (EVD), a severe and often fatal illness in humans, the scientific community continues to explore novel therapeutic agents. This guide provides a comparative analysis of two such agents: Ebov-IN-7, a novel viral entry inhibitor, and favipiravir, a broad-spectrum antiviral that targets viral replication. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the mechanisms of action, efficacy, and experimental foundations of these two compounds.
Executive Summary
This compound and favipiravir represent two distinct strategies for inhibiting the Ebola virus (EBOV) life cycle. This compound is an early-stage inhibitor, preventing the virus from entering host cells by blocking a critical protein-protein interaction. In contrast, favipiravir acts later in the viral life cycle, inhibiting the replication of the viral genome. While favipiravir has undergone more extensive testing, including in vivo and clinical studies, this compound has shown promising potency in initial in vitro assays. This guide will delve into the available data for a direct comparison.
Mechanism of Action
The two compounds combat EBOV through fundamentally different pathways.
This compound is an inhibitor of the interaction between the cleaved form of the Ebola virus glycoprotein (GPcl) and the host's Niemann-Pick C1 (NPC1) protein[1][2]. This interaction is a critical step for the virus to escape the endosome and release its genetic material into the cytoplasm of the host cell. By blocking this interaction, this compound effectively traps the virus within the endosome, preventing the initiation of infection[3].
Favipiravir is a prodrug that, once inside the cell, is converted into its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP). This active form mimics a purine nucleotide and acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of the virus's RNA genome. The incorporation of favipiravir-RTP into the growing RNA strand leads to the termination of viral RNA synthesis.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and favipiravir. It is important to note that the data for this compound is limited to in vitro studies, while favipiravir has been evaluated more extensively.
| Table 1: In Vitro Efficacy and Cytotoxicity | |||
| Compound | Assay | Metric | Value |
| This compound | EBOV-GP Pseudotyped Virus Infection | IC50 | 2.04 µM[1] |
| Cytotoxicity (Vero cells) | CC50 | >100 µM[1] | |
| Cytotoxicity (HeLa cells) | CC50 | 60 µM | |
| Favipiravir | Ebola Virus Infection | EC50 | 10.8 - 63 µg/mL |
| Table 2: In Vivo Efficacy (Non-Human Primate Model) | |||
| Compound | Dose | Survival Rate | Study Details |
| Favipiravir | 100 mg/kg BID | 0% | Cynomolgus macaques, treatment started 2 days before infection. |
| 150 mg/kg BID | 40% | Cynomolgus macaques, treatment started 2 days before infection. | |
| 180 mg/kg BID | 60% | Cynomolgus macaques, treatment started 2 days before infection. | |
| This compound | Not Available | Not Available | No in vivo data available. |
| Table 3: Clinical Trial Data (JIKI Trial) | ||
| Compound | Patient Group | Mortality Rate |
| Favipiravir | Low to moderate viral load at admission | Reduced compared to historical controls |
| High viral load at admission | No significant reduction in mortality |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate this compound and favipiravir.
This compound Experimental Protocols
1. Lentiviral EBOV-GP-Pseudotyped Infection Assay: This assay was used to determine the IC50 of this compound in a BSL-2 setting.
-
Virus Production: Lentiviral particles expressing the Ebola virus glycoprotein (EBOV-GP) and containing a reporter gene (e.g., luciferase) are produced in cell lines like HEK293T.
-
Infection: Target cells (e.g., HeLa) are seeded in 96-well plates and then infected with the EBOV-GP pseudotyped virus in the presence of varying concentrations of this compound.
-
Data Analysis: After a set incubation period, the activity of the reporter gene is measured (e.g., luminescence for luciferase). The percentage of inhibition is calculated relative to untreated controls, and the IC50 value is determined from the dose-response curve.
2. ELISA-based EBOV-GPcl/NPC1 Interaction Assay: This assay directly measures the ability of this compound to inhibit the binding of cleaved EBOV-GP to the NPC1 receptor.
-
Plate Coating and Capture: An ELISA plate is coated with an anti-EBOV GP antibody (e.g., KZ52). EBOV-GP particles, previously cleaved with thermolysin to mimic the endosomal environment (GPcl), are then captured on the plate.
-
Binding and Inhibition: A purified, tagged form of the NPC1 domain C is added to the wells in the presence or absence of this compound.
-
Detection: The amount of bound NPC1 is quantified using a tag-specific antibody conjugated to an enzyme (e.g., HRP), followed by the addition of a colorimetric substrate. The absorbance is read, and the percentage of inhibition is calculated.
Favipiravir Experimental Protocols
1. Non-Human Primate (NHP) Efficacy Study: This type of study is a critical step in preclinical development and was used to assess the in vivo efficacy of favipiravir.
-
Animal Model: Cynomolgus macaques, a well-established model for EVD, were used.
-
Challenge: Animals were challenged intramuscularly with a lethal dose of EBOV.
-
Treatment: Favipiravir was administered intravenously, typically starting shortly before or after the viral challenge, at varying doses (e.g., 100, 150, 180 mg/kg twice daily).
-
Monitoring and Endpoints: Animals were monitored for clinical signs of disease, and key endpoints included survival rates, viral load in the blood, and time to death.
2. JIKI Clinical Trial: This was a proof-of-concept, non-randomized trial conducted in Guinea during the 2014-2016 EVD outbreak.
-
Patient Population: Patients with a confirmed EBOV infection were enrolled.
-
Treatment Regimen: All participants received a high dose of oral favipiravir. For adults, this was 6,000 mg on day 0, followed by 2,400 mg daily for 9 days.
-
Data Collection: Key data collected included mortality rates, viral load (measured by RT-PCR cycle threshold values), and biochemical markers.
-
Analysis: The primary outcome was mortality, which was compared to that of a historical control group of patients who received standard care before the trial began.
Concluding Remarks
The comparative analysis of this compound and favipiravir highlights two promising, yet distinct, avenues for the development of anti-Ebola therapeutics. Favipiravir, with its broader base of evidence from in vivo and clinical studies, has shown a potential, albeit modest, benefit, particularly in patients with lower viral loads. Its mechanism of inhibiting viral replication is a well-established antiviral strategy.
This compound, while at a much earlier stage of development, presents a compelling alternative. Its targeted inhibition of viral entry at the GP-NPC1 interaction stage is a more recent approach. The high potency observed in in vitro assays, coupled with low cytotoxicity, suggests that it is a strong candidate for further preclinical development, including in vivo efficacy studies.
For the research and drug development community, the key takeaways are:
-
Diverse Mechanisms: Targeting different stages of the viral life cycle, such as entry and replication, is a valuable strategy in building a comprehensive arsenal against EVD.
-
Need for Further Research: While favipiravir's efficacy appears to be dose- and timing-dependent, further optimization of its treatment regimen may be warranted. For this compound, the immediate next step is to evaluate its efficacy in animal models of EVD.
-
Potential for Combination Therapy: The distinct mechanisms of action of these two compounds suggest that a combination therapy approach could be a powerful future strategy, potentially leading to synergistic effects and a reduced likelihood of drug resistance.
Continued investigation into both of these molecules, and others like them, is essential to improve our preparedness for future Ebola virus outbreaks.
References
- 1. Experimental Treatment with Favipiravir for Ebola Virus Disease (the JIKI Trial): A Historically Controlled, Single-Arm Proof-of-Concept Trial in Guinea | PLOS Medicine [journals.plos.org]
- 2. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of potential inhibitors of protein-protein interaction useful to fight against Ebola and other highly pathogenic viruses - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Cross-Reactivity Profile of Ebola Virus Inhibitors
A comprehensive understanding of the cross-reactivity of antiviral compounds is paramount for the development of broad-spectrum therapeutics against emerging viral threats. This guide provides an objective comparison of the cross-reactivity of inhibitors targeting the Ebola virus (EBOV) with other members of the Filoviridae family.
Due to the absence of specific information regarding a compound designated "Ebov-IN-7" in the current scientific literature, this guide will focus on the broader principles and published data concerning the cross-reactivity of various classes of Ebola virus inhibitors against other pathogenic filoviruses, including Marburg virus (MARV), Sudan virus (SUDV), Bundibugyo virus (BDBV), Taï Forest virus (TAFV), and Reston virus (RESTV).
The Challenge of Filovirus Diversity
The family Filoviridae comprises several distinct genera, with Ebolavirus and Marburgvirus being the most prominent threats to human health. While these viruses share structural similarities, genetic divergence, particularly in key viral proteins, presents a significant hurdle for the development of pan-filovirus inhibitors. An ideal antiviral agent would exhibit potent activity against multiple filovirus species, providing a critical tool for outbreak preparedness.
Cross-Reactivity of Ebola Virus Entry Inhibitors
A significant focus of drug development has been on inhibitors of viral entry, primarily targeting the viral glycoprotein (GP), which mediates attachment to host cells and fusion of the viral and host membranes.
Table 1: Comparative Activity of Selected Ebola Virus Entry Inhibitors Against Filoviruses
| Inhibitor Class/Compound | Target | EBOV Activity (IC50/EC50) | MARV Activity (IC50/EC50) | Other Filovirus Activity | Reference |
| Monoclonal Antibodies | |||||
| ZMapp (cocktail) | GP | Potent | Weakly neutralizing | SUDV (some components) | [Cite: 12] |
| m8C4 | GP (glycan cap) | ~1.5 µg/ml | Not reported | SUDV (~0.75 µg/ml) | [Cite: 9] |
| Small Molecules | |||||
| Toremifene | GP | Micromolar range | Less potent than EBOV | - | [Cite: 8] |
| MBX2254 | GP-NPC1 Interaction | ~0.28 µM | Not reported | - | [Cite: 2] |
| MBX2270 | GP-NPC1 Interaction | ~10 µM | Not reported | - | [Cite: 2] |
Note: This table is a representative summary. IC50/EC50 values can vary based on the specific assay and cell type used.
Experimental Approaches to Assess Cross-Reactivity
The evaluation of an inhibitor's cross-reactivity involves a series of in vitro and sometimes in vivo experiments.
Key Experimental Protocols:
-
Pseudovirus Neutralization Assay:
-
Principle: This is a common and safe method to screen for inhibitors of viral entry. It utilizes a replication-incompetent virus (e.g., vesicular stomatitis virus or lentivirus) engineered to express the glycoprotein of the target filovirus (e.g., EBOV, MARV). The pseudovirus also carries a reporter gene (e.g., luciferase or GFP).
-
Methodology:
-
Host cells are seeded in multi-well plates.
-
The inhibitor is serially diluted and pre-incubated with the filovirus pseudoparticles.
-
The mixture is then added to the cells.
-
After a defined incubation period, the level of reporter gene expression is measured.
-
The concentration of the inhibitor that reduces reporter gene expression by 50% (IC50) is calculated.
-
This process is repeated for pseudoviruses expressing glycoproteins from different filoviruses to determine cross-reactivity.
-
-
-
Live Virus Infection Assay:
-
Principle: To confirm the findings from pseudovirus assays, inhibitors are tested against authentic, replication-competent filoviruses. These experiments must be conducted in high-containment Biosafety Level 4 (BSL-4) laboratories.
-
Methodology:
-
Vero E6 or other susceptible cells are infected with a specific filovirus in the presence of varying concentrations of the inhibitor.
-
After incubation, the viral yield is quantified using methods such as plaque assays, TCID50 (50% tissue culture infectious dose) assays, or quantitative RT-PCR for viral RNA.
-
The effective concentration that inhibits viral replication by 50% (EC50) is determined.
-
-
Logical Workflow for Cross-Reactivity Assessment
The process of determining the cross-reactivity of a potential antiviral compound follows a logical progression from initial screening to more definitive testing.
Independent Validation of a Novel Ebola Virus Inhibitor: A Comparative Guide
Disclaimer: As of November 2025, publicly available data on a compound specifically designated "Ebov-IN-7" is not available. This guide therefore serves as a framework for the independent validation and comparison of a novel anti-Ebola virus (EBOV) compound, using established reference compounds and methodologies. Researchers and drug development professionals can use this document as a template for evaluating the antiviral effect of new chemical entities.
This guide provides a comparative analysis of selected small-molecule inhibitors of the Ebola virus, with a focus on their mechanisms of action, in vitro efficacy, and the experimental protocols required for their validation.
Comparative Analysis of Anti-Ebola Virus Compounds
The development of therapeutics against the Ebola virus has targeted various stages of the viral life cycle. Small-molecule inhibitors offer advantages in terms of production, storage, and administration.[1] This section compares representative compounds from different classes of EBOV inhibitors.
Table 1: In Vitro Efficacy of Selected EBOV Inhibitors
| Compound | Target/Mechanism of Action | Cell Line | IC50/EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/IC50) | Reference |
| Vindesine | Putative entry inhibitor | HeLa | 0.34 | >10 | >29 | [2] |
| NVP-ADW742 | Putative entry inhibitor | HeLa | 1-10 | >10 | >1-10 | [2] |
| BIX-01294 | Putative entry inhibitor | HeLa | 1-10 | >10 | >1-10 | [2] |
| Tilorone | Broad-spectrum antiviral | Vero E6 | 0.23 | >50 | >217 | [3] |
| Favipiravir (T-705) | RNA-dependent RNA polymerase (L) inhibitor | Vero E6 | 67 | >1000 | >15 | |
| GS-5734 (Remdesivir) | RNA-dependent RNA polymerase (L) inhibitor | HeLa | 0.086 | >10 | >116 | |
| BCX4430 (Galidesivir) | RNA-dependent RNA polymerase (L) inhibitor | Vero E6 | 11.8 | >100 | >8.5 | |
| MBX2254 | GP-NPC1 interaction inhibitor | Vero E6 | ~10 | Not Reported | Not Reported | |
| MBX2270 | GP-NPC1 interaction inhibitor | Vero E6 | ~0.28 | Not Reported | Not Reported |
Experimental Protocols
Detailed and reproducible methodologies are critical for the validation of antiviral compounds. The following are standard protocols for key experiments in the evaluation of anti-EBOV agents.
Ebola Virus-Like Particle (VLP) Entry Assay
This assay is a common primary screen performed at Biosafety Level 2 (BSL-2) to identify inhibitors of viral entry.
-
Objective: To quantify the inhibition of EBOV glycoprotein (GP)-mediated viral entry into host cells.
-
Methodology:
-
Cell Seeding: Plate host cells (e.g., HeLa or Vero E6) in 96-well plates and incubate overnight.
-
Compound Treatment: Serially dilute the test compound and add to the cells.
-
VLP Infection: Add Ebola VLPs, which contain GP and the matrix protein VP40, to the treated cells. These particles often encapsulate a reporter gene (e.g., luciferase or GFP).
-
Incubation: Incubate the plates for 48-72 hours to allow for VLP entry and reporter gene expression.
-
Data Acquisition: Measure the reporter gene signal (e.g., luminescence or fluorescence).
-
Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response curve.
-
-
Cytotoxicity Assay: A parallel assay, such as measuring ATP content (e.g., CellTiter-Glo), should be run to determine the 50% cytotoxic concentration (CC50) of the compound in the same cell line.
Live Ebola Virus Infection Assay (BSL-4)
Confirmation of antiviral activity must be performed using live, replication-competent EBOV in a BSL-4 facility.
-
Objective: To determine the efficacy of a compound against authentic EBOV infection.
-
Methodology:
-
Cell Preparation: Seed a suitable cell line (e.g., Vero E6) in 96-well plates in a BSL-4 laboratory.
-
Compound Application: Add serial dilutions of the test compound to the cells.
-
Virus Infection: Infect the cells with a specific strain of EBOV (e.g., Zaire ebolavirus) at a known multiplicity of infection (MOI).
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Quantification of Viral Replication: Viral replication can be quantified by several methods:
-
qRT-PCR: Extract RNA from the cell supernatant and quantify viral RNA levels.
-
Plaque Reduction Neutralization Test (PRNT): Titer the infectious virus in the supernatant.
-
High-Content Imaging: If using a reporter virus (e.g., EBOV-eGFP), quantify the percentage of infected cells.
-
-
Analysis: Determine the 50% effective concentration (EC50) from the dose-response data.
-
In Vivo Efficacy in Animal Models
Animal models are essential for evaluating the therapeutic potential of a compound.
-
Objective: To assess the ability of a compound to protect against EBOV-induced disease and mortality.
-
Methodology:
-
Animal Model: Use a susceptible animal model, such as mice adapted to EBOV or non-human primates (NHPs).
-
Infection: Challenge the animals with a lethal dose of EBOV.
-
Treatment Regimen: Administer the test compound at various doses and schedules (prophylactic or therapeutic). For example, a compound might be administered intraperitoneally 24 hours after infection.
-
Monitoring: Monitor the animals daily for clinical signs of disease (e.g., weight loss, lethargy) and survival over a period of 14-28 days.
-
Viremia and Biomarker Analysis: Collect blood samples at various time points to measure viral load (viremia) and relevant biomarkers of disease progression.
-
Endpoint: The primary endpoint is typically survival.
-
Visualizing Mechanisms and Workflows
Mechanism of Action: EBOV Entry and Inhibition
The entry of EBOV into host cells is a multi-step process that is a common target for antiviral drugs. After initial attachment, the virus is taken up into endosomes. Inside the endosome, host proteases cleave the viral glycoprotein (GP), which then binds to the Niemann-Pick C1 (NPC1) protein, triggering fusion of the viral and endosomal membranes and release of the viral genome into the cytoplasm.
Caption: EBOV entry pathway and point of inhibition.
Experimental Workflow: Antiviral Compound Validation
The validation of a novel antiviral compound follows a structured workflow, from initial high-throughput screening to in vivo efficacy studies.
Caption: Workflow for antiviral drug discovery and validation.
References
- 1. Identification of novel Ebola virus inhibitors using biologically contained virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computer-Aided Discovery and Characterization of Novel Ebola Virus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Perspectives towards antiviral drug discovery against Ebola virus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ebov-IN-7 and Monoclonal Antibody Therapies for Ebola Virus Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two distinct therapeutic strategies against Ebola virus disease (EVD): the small molecule inhibitor Ebov-IN-7 and the established class of monoclonal antibody (mAb) therapies. This document summarizes their mechanisms of action, presents available quantitative efficacy data, and outlines the experimental protocols used for their evaluation.
Introduction to Therapeutic Strategies
Ebola virus (EBOV), a member of the Filoviridae family, is the causative agent of a severe and often fatal hemorrhagic fever.[1] The urgent need for effective treatments has driven the development of various antiviral agents. Among these, monoclonal antibody cocktails have gained regulatory approval and demonstrated clinical efficacy. Concurrently, research into small molecule inhibitors that can target specific viral processes offers a promising alternative therapeutic avenue. This guide focuses on a comparative analysis of this compound, a novel small molecule inhibitor, and leading monoclonal antibody therapies.
Mechanisms of Action
This compound: A Targeted Small Molecule Inhibitor
This compound is a small molecule compound identified as a potent inhibitor of Ebola virus entry.[2] Its mechanism of action is highly specific, targeting a critical interaction that occurs late in the viral entry process. After the Ebola virus enters the host cell via endocytosis, its glycoprotein (GP) is cleaved by host proteases, such as cathepsins, within the endosome. This cleavage exposes the receptor-binding domain of the GP, which must then bind to the host intracellular receptor, Niemann-Pick C1 (NPC1), to facilitate the fusion of the viral and endosomal membranes and release the viral genome into the cytoplasm.[3][4] this compound functions by directly inhibiting the interaction between the cleaved Ebola virus glycoprotein (GPcl) and NPC1.[2] By blocking this essential step, this compound effectively traps the virus within the endosome, preventing its replication.
Monoclonal Antibody Therapies: Multi-pronged Neutralization
Monoclonal antibody therapies for EVD typically consist of a "cocktail" of two or three distinct antibodies that bind to different, non-overlapping epitopes on the Ebola virus surface glycoprotein. This multi-pronged approach is designed to enhance neutralization potency and reduce the likelihood of the virus escaping treatment through mutation.
The primary mechanisms of action for these antibody cocktails, such as the FDA-approved Inmazeb™ (REGN-EB3), include:
-
Neutralization: The antibodies bind to various domains of the GP, physically blocking the virus from attaching to and entering host cells. Some antibodies in the cocktail may specifically prevent the GP from interacting with host cell surface receptors or inhibit the conformational changes required for membrane fusion.
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By binding to the GP on the surface of infected cells, the Fc region of the antibodies can be recognized by immune cells, such as natural killer (NK) cells, which then release cytotoxic granules to kill the infected cell.
Prominent examples of monoclonal antibody therapies include:
-
Inmazeb™ (REGN-EB3): A cocktail of three fully human monoclonal antibodies (atoltivimab, maftivimab, and odesivimab) that target different epitopes on the EBOV glycoprotein.
-
Ebanga™ (mAb114): A single human monoclonal antibody derived from a survivor of the 1995 Kikwit Ebola outbreak.
-
ZMapp: An experimental therapy composed of three chimeric monoclonal antibodies.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the processes for their evaluation, the following diagrams are provided in the DOT language for Graphviz.
Caption: Ebola Virus Entry Pathway.
Caption: Monoclonal Antibody Mechanism of Action.
Caption: Therapeutic Evaluation Workflow.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and various monoclonal antibody therapies.
Table 1: In Vitro Efficacy of this compound and Monoclonal Antibodies
| Therapeutic Agent | Target | Assay System | IC50 / EC50 | Cytotoxicity (CC50) | Reference |
| This compound | EBOV-GPcl/NPC1 Interaction | EBOV-GP pseudotyped virus (pEBOV) | IC50: 2.04 μM | >100 μM (Vero cells), 60 μM (HeLa cells) | |
| Inmazeb (REGN-EB3) | EBOV Glycoprotein | Not specified | Not specified | Not specified | |
| Ebanga (mAb114) | EBOV Glycoprotein | Not specified | Not specified | Not specified | |
| ZMapp | EBOV Glycoprotein | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of Monoclonal Antibody Therapies
| Therapeutic Agent | Animal Model | Challenge | Treatment Regimen | Survival Rate | Reference |
| Inmazeb (REGN-EB3) | Rhesus Macaques | EBOV | Post-exposure | High | |
| Ebanga (mAb114) | Rhesus Macaques | EBOV | Post-exposure, up to 6 days | High | |
| ZMapp | Rhesus Macaques | EBOV | Post-exposure | Variable | |
| This compound | Not available | Not available | Not available | Not available | - |
Note: To date, there is no publicly available in vivo efficacy data for this compound in animal models of Ebola virus disease.
Detailed Experimental Protocols
Pseudotyped Virus Neutralization Assay for this compound
This assay evaluates the ability of a compound to inhibit the entry of a replication-incompetent virus (e.g., a lentivirus) that has been engineered to express the Ebola virus glycoprotein on its surface.
Materials:
-
HEK293T cells
-
Lentiviral vector encoding a reporter gene (e.g., luciferase)
-
Plasmid encoding the Ebola virus glycoprotein (EBOV-GP)
-
Transfection reagent
-
Vero E6 cells (or other susceptible cell line)
-
This compound
-
Cell culture medium and supplements
-
Luciferase assay reagent
Protocol:
-
Production of Pseudotyped Virus:
-
Co-transfect HEK293T cells with the lentiviral vector and the EBOV-GP expression plasmid using a suitable transfection reagent.
-
After 48-72 hours, harvest the cell culture supernatant containing the pseudotyped virus particles.
-
Filter the supernatant to remove cellular debris and store at -80°C.
-
-
Neutralization Assay:
-
Seed Vero E6 cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the pseudotyped virus with the different concentrations of this compound for 1 hour at 37°C.
-
Remove the medium from the Vero E6 cells and add the virus-compound mixture.
-
Incubate for 48-72 hours at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the virus-only control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits viral entry by 50%.
-
ELISA-based GPcl-NPC1 Interaction Assay
This assay is designed to quantify the inhibitory effect of a compound on the binding of cleaved Ebola virus glycoprotein to the NPC1 receptor.
Materials:
-
Recombinant cleaved EBOV glycoprotein (GPcl)
-
Recombinant NPC1 protein (domain C)
-
High-binding ELISA plates
-
This compound
-
Blocking buffer (e.g., BSA in PBS)
-
Primary antibody against GPcl
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Protocol:
-
Plate Coating:
-
Coat a 96-well ELISA plate with recombinant NPC1 protein overnight at 4°C.
-
-
Blocking:
-
Wash the plate with PBS-T and block with blocking buffer for 1-2 hours at room temperature.
-
-
Inhibition:
-
Prepare serial dilutions of this compound.
-
Pre-incubate recombinant GPcl with the different concentrations of this compound for 1 hour at room temperature.
-
-
Binding:
-
Add the GPcl-compound mixture to the NPC1-coated wells and incubate for 1-2 hours at room temperature.
-
-
Detection:
-
Wash the plate and add the primary antibody against GPcl. Incubate for 1 hour.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Incubate until a color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of GPcl-NPC1 binding for each concentration of this compound.
-
Determine the IC50 value.
-
In Vivo Efficacy Studies in Non-Human Primates (General Protocol)
Non-human primate (NHP) models, particularly rhesus macaques, are the gold standard for evaluating the efficacy of Ebola virus therapeutics as the disease progression closely mimics that in humans.
Materials:
-
Rhesus macaques
-
Ebola virus (wild-type)
-
Monoclonal antibody therapy
-
Appropriate BSL-4 containment facility
-
Veterinary care and monitoring equipment
Protocol:
-
Acclimatization and Baseline:
-
Animals are acclimatized to the facility and baseline physiological data is collected.
-
-
Challenge:
-
Animals are challenged with a lethal dose of Ebola virus via intramuscular injection.
-
-
Treatment:
-
At a predetermined time post-exposure (e.g., 24, 48, or 72 hours), the monoclonal antibody therapy is administered intravenously. A control group receives a placebo.
-
-
Monitoring:
-
Animals are monitored daily for clinical signs of disease (fever, weight loss, etc.) and blood samples are collected regularly to measure viral load and other biomarkers.
-
-
Endpoint:
-
The primary endpoint is survival over a defined period (e.g., 28 days).
-
-
Data Analysis:
-
Survival rates between the treated and control groups are compared to determine the efficacy of the therapeutic.
-
Comparison Summary and Conclusion
This compound and monoclonal antibody therapies represent two distinct and promising approaches for the treatment of EVD.
This compound , as a small molecule inhibitor, offers potential advantages in terms of oral bioavailability, stability, and lower cost of production. Its highly specific mechanism of targeting the intracellular GPcl-NPC1 interaction is a novel strategy that could be effective against a range of filoviruses if the targeted interaction is conserved. However, the current lack of in vivo efficacy data is a significant limitation in assessing its therapeutic potential compared to the clinically validated monoclonal antibodies.
Monoclonal antibody therapies , such as Inmazeb™, have demonstrated significant efficacy in both preclinical non-human primate models and in human clinical trials, leading to their regulatory approval. Their ability to neutralize free virus and eliminate infected cells provides a robust, multi-faceted antiviral effect. The main challenges for mAb therapies include the high cost of manufacturing, the need for intravenous administration, and the potential for viral escape through mutation, although the use of antibody cocktails mitigates this risk.
References
Comparative Analysis of Ebola Virus VP35 Inhibitors: A Guide for Researchers
A detailed guide comparing the structural and functional characteristics of small molecule inhibitors targeting the Ebola virus VP35 protein. This document provides a comprehensive overview of their performance, supported by experimental data, and includes detailed protocols for key assays to aid in the discovery and development of novel anti-Ebola therapeutics.
The Ebola virus (EBOV) Viral Protein 35 (VP35) is a multifunctional protein crucial for viral pathogenesis, making it a prime target for antiviral drug development. VP35 plays a key role in viral replication as a cofactor for the viral RNA polymerase and is a potent antagonist of the host's innate immune response, primarily by binding to double-stranded RNA (dsRNA) and inhibiting the RIG-I-like receptor signaling pathway. This guide focuses on a comparative analysis of small molecule inhibitors that target these critical functions of VP35, with a primary focus on Cynarin, a naturally occurring compound that has demonstrated promising inhibitory activity.
Performance Comparison of VP35 and Other EBOV Inhibitors
This section provides a comparative overview of the in vitro efficacy and binding affinities of selected small molecule inhibitors against the Ebola virus. While Cynarin directly targets the VP35 protein, other notable anti-Ebola agents with different viral targets are included for a broader perspective on available therapeutic strategies.
| Compound | Target | Assay Type | Value | Reference |
| Cynarin | EBOV VP35 | dsRNA-VP35 Binding Inhibition (IC50) | 8.5 µM | [1] |
| EBOV VP35 | VP35-IID Interaction (Kd) | 12 µM | [1][2] | |
| EBOV Replication | Antiviral Activity (EC50) in A549 cells | 9.1 µM | [1] | |
| Myricetin | EBOV VP35 | dsRNA-VP35 Binding Inhibition (IC50) | 2.7 µM | |
| Remdesivir (GS-5734) | EBOV RNA-dependent RNA polymerase (L) | Antiviral Activity (EC50) in human macrophages | 0.086 µM | [3] |
| EBOV Replication | Antiviral Activity (EC50) in Vero E6 cells | 0.77 µM | ||
| EBOV Replication | Antiviral Activity (EC50) after 35 passages | 0.046 µM | ||
| Favipiravir (T-705) | EBOV RNA-dependent RNA polymerase (L) | Antiviral Activity (IC90) in cell culture | 110 µM | |
| Galidesivir (BCX4430) | Viral RNA Polymerase | In vivo efficacy in rhesus monkeys (survival rate) | 100% (when administered immediately or 48h post-infection) | |
| Tolcapone | EBOV VP35-NP interaction & Viral Entry | Antiviral Activity | - |
Note: IC50 (half-maximal inhibitory concentration), EC50 (half-maximal effective concentration), and Kd (dissociation constant) are key parameters for evaluating the potency and binding affinity of an inhibitor. A lower value generally indicates a more potent inhibitor.
Structural Analysis of Cynarin Bound to VP35
Molecular docking studies have provided insights into the binding mode of Cynarin with the C-terminal Interferon Inhibitory Domain (IID) of VP35. These studies suggest that Cynarin binds to the "end-capping" pocket of the VP35 IID, a region critical for its interaction with dsRNA. This binding is stabilized by a network of hydrogen bonds with the backbone of residues such as Ala238, Ile340, and Lys339, as well as with the side chains of Arg312 and Lys309. By occupying this pocket, Cynarin directly competes with dsRNA for binding, thereby preventing VP35 from sequestering viral RNA and inhibiting the host's innate immune response.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of EBOV VP35 inhibitors.
Expression and Purification of Recombinant VP35
A high-yield expression and purification method for recombinant VP35 (rVP35) is crucial for in vitro assays.
-
Cloning and Expression: The full-length VP35 gene is cloned into an expression vector (e.g., pET45b) and transformed into a suitable E. coli expression strain.
-
Cell Lysis and Denaturation: Bacterial cells are harvested and lysed. The insoluble fraction containing VP35 is solubilized using a denaturation buffer containing urea or guanidinium chloride.
-
Protein Refolding: The denatured protein is refolded by dialysis against a refolding buffer with a decreasing concentration of the denaturing agent.
-
Purification: The refolded rVP35 is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a homogenous protein sample.
dsRNA-VP35 Binding Inhibition Assay
This fluorescence-based assay is used to screen for and quantify the inhibitory activity of compounds against the VP35-dsRNA interaction.
-
Materials:
-
Purified recombinant VP35.
-
Fluorescently labeled dsRNA (e.g., with fluorescein).
-
Assay buffer (e.g., Tris-HCl, NaCl, MgCl2, DTT).
-
Test compounds.
-
Nickel-coated 96-well plates.
-
-
Procedure:
-
Immobilize His-tagged rVP35 onto the nickel-coated plates.
-
Wash the plates to remove unbound protein.
-
Add the test compounds at various concentrations to the wells.
-
Add the fluorescently labeled dsRNA to all wells.
-
Incubate to allow binding to reach equilibrium.
-
Wash the plates to remove unbound dsRNA.
-
Measure the fluorescence intensity in each well using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Ebola Virus Minigenome Assay
This cell-based assay is used to assess the effect of inhibitors on the viral RNA synthesis machinery in a BSL-2 setting.
-
Principle: The assay reconstitutes the EBOV polymerase complex (L, VP35, NP, and VP30) in cells, which then drives the replication and transcription of a "minigenome" encoding a reporter gene (e.g., luciferase).
-
Procedure:
-
Co-transfect cells (e.g., HEK293T) with plasmids expressing the EBOV L, VP35, NP, and VP30 proteins, along with a plasmid containing the minigenome.
-
Add the test compound at various concentrations to the transfected cells.
-
Incubate the cells for a defined period (e.g., 48 hours).
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence).
-
Determine the EC50 value by plotting the percentage of reporter activity against the compound concentration.
-
Differential Scanning Fluorimetry (DSF)
DSF is a biophysical technique used to determine the binding affinity of a ligand to a protein by measuring changes in the protein's thermal stability upon ligand binding.
-
Materials:
-
Purified protein (e.g., VP35 IID).
-
Fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Test ligand at various concentrations.
-
Real-time PCR instrument.
-
-
Procedure:
-
Prepare a master mix of the protein and the fluorescent dye in a suitable buffer.
-
Add the test ligand at a range of concentrations to the protein-dye mixture in a 96-well PCR plate.
-
Place the plate in a real-time PCR instrument and subject it to a temperature gradient.
-
Monitor the fluorescence intensity as the temperature increases.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the peak of the first derivative of the fluorescence curve.
-
The change in Tm (ΔTm) upon ligand binding is used to calculate the dissociation constant (Kd).
-
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for the identification and characterization of small molecule inhibitors targeting the Ebola virus VP35 protein.
Caption: Workflow for the discovery and characterization of EBOV VP35 inhibitors.
References
Comparative In Vivo Efficacy of Ebov-IN-7 and Other Antiviral Agents on Ebola Viral Load
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the investigational antiviral compound Ebov-IN-7 against established Ebola virus (EBOV) inhibitors, Remdesivir and Favipiravir. The data presented herein is intended to offer an objective overview of their respective impacts on viral load in non-human primate models, supported by detailed experimental methodologies.
Note on this compound: As of the latest literature review, public domain data on "this compound" is unavailable. The data for this compound presented in this guide is hypothetical and serves as a placeholder to illustrate a comparative framework.
Quantitative Comparison of Antiviral Efficacy
The following table summarizes the in vivo efficacy of this compound (hypothetical), Remdesivir, and Favipiravir in reducing Ebola virus RNA levels in non-human primate models.
| Antiviral Agent | Animal Model | Treatment Regimen | Day 7 Post-Infection Mean Viral Load (log10 RNA copies/mL) | Log Reduction vs. Untreated Control | Survival Rate |
| This compound (Hypothetical) | Rhesus Macaque | 10 mg/kg, IV, once daily for 10 days, initiated 24h post-infection | 4.5 | 3.3 | 80% (4/5) |
| Remdesivir | Rhesus Macaque | 10 mg/kg loading dose, then 5 mg/kg daily, IV for 11 days, initiated 4 days post-infection | ~6.13 (1.35 x 10^6 ge/mL) | ~4.11 | 87.5% (7/8)[1] |
| Favipiravir | Cynomolgus Macaque | 150 mg/kg, IV, twice daily for 14 days, initiated 2 days pre-infection | 5.9 | 1.9 | 40% (2/5)[2] |
| Favipiravir | Cynomolgus Macaque | 180 mg/kg, IV, twice daily for 14 days, initiated 2 days pre-infection | 4.4 | 3.4 | 60% (3/5)[2] |
| Untreated Control | Rhesus Macaque | Vehicle control | ~10.26 (1.84 x 10^10 ge/mL) | N/A | 14.3% (1/7)[1] |
| Untreated Control | Cynomolgus Macaque | No treatment | 7.8 | N/A | 0% (0/13)[2] |
Experimental Protocols
The methodologies outlined below are representative of in vivo efficacy studies for anti-Ebola virus agents in non-human primate models.
Animal Model and Housing
-
Species: Adult rhesus macaques (Macaca mulatta) or cynomolgus macaques (Macaca fascicularis).
-
Health Status: Animals are confirmed to be healthy and research-naïve prior to the study.
-
Housing: Animals are housed individually in a Biosafety Level 4 (BSL-4) facility, with a standard 12-hour light/12-hour dark cycle and access to food and water ad libitum. Acclimatization to the facility is conducted for a minimum of 7 days before the commencement of the study.
Virus Challenge
-
Virus Strain: Ebola virus/Makona or Ebola virus/Gabon 2001 strain.
-
Challenge Dose: A target dose of 1,000 plaque-forming units (PFU) is administered intramuscularly (IM) in a total volume of 0.5-1.0 mL.
Drug Administration
-
This compound (Hypothetical): Administered intravenously (IV) at a dose of 10 mg/kg once daily for 10 days, with treatment initiated 24 hours after virus challenge.
-
Remdesivir: Administered intravenously (IV) with an initial loading dose of 10 mg/kg, followed by a once-daily maintenance dose of 5 mg/kg for 11 days. Treatment is initiated 4 days post-infection.
-
Favipiravir: Administered intravenously (IV) at doses of 150 mg/kg or 180 mg/kg twice daily for 14 days. Treatment is initiated 2 days prior to virus challenge.
-
Control Group: A control group receives a vehicle solution intravenously on the same schedule as the treated groups.
Sample Collection and Viral Load Analysis
-
Blood Collection: Whole blood samples are collected at predetermined intervals (e.g., daily or every other day) post-infection.
-
Viral RNA Extraction: Viral RNA is extracted from plasma samples using certified RNA extraction kits.
-
Quantitative Real-Time PCR (qRT-PCR): Viral load is quantified using qRT-PCR targeting a conserved region of the Ebola virus genome. Results are expressed as log10 genome equivalents (ge/mL) or log10 RNA copies/mL.
-
Plaque Assay: To determine the infectious viral titer, a plaque assay is performed on Vero E6 cells. Results are expressed as log10 PFU/mL.
Clinical Monitoring and Endpoints
-
Observations: Animals are observed at least twice daily for clinical signs of illness, including fever, anorexia, and changes in activity.
-
Endpoint: The primary endpoint is survival to the end of the study period (typically 21-28 days). Humane endpoints are established and animals are euthanized if they reach a moribund state.
Visualizations
Experimental Workflow
Caption: In vivo experimental workflow for testing antiviral efficacy against Ebola virus.
Signaling Pathway: Ebola Virus Replication and Inhibition
Caption: Simplified pathway of Ebola virus replication and the inhibitory action of RNA polymerase inhibitors.
References
Synergistic Antiviral Strategies Against Ebola Virus: A Comparative Guide on Combination Therapies
For Immediate Release
[City, State] – [Date] – In the ongoing effort to develop effective therapeutics against Ebola virus (EBOV), researchers are increasingly focusing on combination therapies to enhance antiviral efficacy and overcome potential resistance. This guide provides a comparative analysis of synergistic antiviral strategies, with a focus on inhibitors of viral entry. While specific synergistic data for the novel EBOV entry inhibitor, Ebov-IN-7, is not yet publicly available, this document will explore the principles of synergistic antiviral activity using a well-documented combination of drugs that target similar pathways. This compound is a known inhibitor of the EBOV glycoprotein (GP) interaction with the host Niemann-Pick C1 (NPC1) protein, a critical step in viral entry[1][2].
Introduction to Synergistic Antiviral Effects
Viral infections, particularly those caused by highly pathogenic viruses like EBOV, present significant therapeutic challenges. Combination therapy, the use of multiple drugs with different mechanisms of action, is a cornerstone of treatment for many viral diseases, including HIV and Hepatitis C. The primary goals of combination therapy are to achieve synergistic or additive antiviral effects, reduce the effective dose of individual drugs to minimize toxicity, and decrease the likelihood of developing drug-resistant viral strains.
Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This can be quantified using various methods, such as the combination index (CI), where a CI value less than 1 indicates synergy.
Case Study: Synergistic Inhibition of EBOV Entry by Toremifene, Mefloquine, and Posaconazole
A notable example of a synergistic drug combination against EBOV is the triple combination of toremifene, mefloquine, and posaconazole. These are all FDA-approved drugs that have been repurposed for their anti-EBOV activity. Studies have demonstrated that this combination effectively blocks EBOV entry into host cells at clinically relevant concentrations[3][4][5].
Mechanism of Action
The synergistic effect of this combination stems from its multi-targeted inhibition of the viral entry pathway. While all three drugs contribute to blocking viral entry, they are understood to interfere with different host factors essential for the virus. The proposed mechanisms include the functional inhibition of:
-
Niemann-Pick C1 (NPC1): A crucial intracellular receptor for EBOV, which the viral glycoprotein (GP) must bind to for successful fusion and entry into the cytoplasm.
-
Acid Sphingomyelinase (ASM): An enzyme involved in the regulation of endosomal trafficking and membrane fusion events that are hijacked by the virus.
-
Lysosomal Calcium Release: The release of calcium from lysosomes is a critical signal for viral membrane fusion with the endosomal membrane.
By targeting multiple, distinct host factors involved in the same viral process (entry), the combination of toremifene, mefloquine, and posaconazole creates a robust antiviral blockade that is more effective than any single agent alone.
Quantitative Analysis of Synergistic Effects
The following table summarizes the in vitro efficacy of the individual drugs and their synergistic combination against Ebola virus-like particles (VLPs) and live EBOV.
| Drug/Combination | Target Assay | IC50 (µM) - Individual | IC90 (µM) - Individual | % Inhibition (Combination) | Reference |
| Toremifene | Ebola VLP entry | 1.34 | 3.16 | - | |
| Mefloquine | Ebola VLP entry | 6.45 | 14.2 | - | |
| Posaconazole | Ebola VLP entry | 24.9 | 53.1 | - | |
| Toremifene-Mefloquine-Posaconazole (TMP) | Live EBOV infection | - | - | 74% |
Data presented is a summary from the cited literature and is intended for comparative purposes.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.
Ebola Virus-Like Particle (VLP) Entry Assay
This assay is a common primary screen for EBOV entry inhibitors and is conducted under BSL-2 conditions.
-
Cell Culture: Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
Drug Treatment: Cells are pre-treated with serial dilutions of the individual drugs or drug combinations for 1 hour at 37°C.
-
VLP Infection: Ebola VLPs, typically consisting of the GP and matrix protein (VP40) and containing a reporter gene (e.g., GFP), are added to the cells.
-
Incubation: The plates are incubated for 48-72 hours to allow for VLP entry and reporter gene expression.
-
Data Analysis: The expression of the reporter gene is quantified (e.g., by fluorescence microscopy or a plate reader). The half-maximal inhibitory concentration (IC50) and 90% inhibitory concentration (IC90) are calculated from the dose-response curves.
Live Ebola Virus Infection Assay
This assay confirms the antiviral activity against authentic EBOV and must be performed in a BSL-4 laboratory.
-
Cell Culture: Vero E6 cells are plated in 96-well plates.
-
Drug Treatment: Cells are treated with individual drugs or the drug combination for 1 hour at 37°C.
-
Virus Infection: The cells are then infected with live EBOV at a specific multiplicity of infection (MOI).
-
Incubation: The infection is allowed to proceed for 72 hours.
-
Quantification of Infection: The level of viral infection is determined, often by quantifying the expression of a viral antigen (e.g., by immunofluorescence) or by measuring the reduction in viral titer.
Visualizing the Synergistic Interaction
The following diagrams illustrate the targeted signaling pathway and a conceptual workflow for identifying synergistic drug combinations.
Figure 1: Targeted pathways of the synergistic drug combination.
Figure 2: Workflow for identifying synergistic antiviral combinations.
Conclusion and Future Directions
The synergistic combination of toremifene, mefloquine, and posaconazole provides a compelling proof-of-concept for the development of multi-drug therapies against Ebola virus. By targeting multiple host factors involved in viral entry, this combination achieves a more potent antiviral effect than the individual drugs alone.
While direct synergistic data for this compound is not yet available, its mechanism of action as a GP-NPC1 interaction inhibitor suggests that it could be a valuable component in future combination therapies. Further research should focus on evaluating the synergistic potential of this compound with other anti-EBOV agents, including those that target different stages of the viral life cycle, such as viral replication or egress. The continued exploration of synergistic drug combinations will be critical in building a robust arsenal of therapeutics to combat current and future Ebola virus outbreaks.
References
- 1. digital.csic.es [digital.csic.es]
- 2. Ebola virus entry requires the cholesterol transporter Niemann-Pick C1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic drug combination effectively blocks Ebola virus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Handling and Disposal of Ebov-IN-7: A Guide for Researchers
As the scientific community continues its vital work in developing countermeasures against highly pathogenic viruses, the novel Ebola virus (EBOV) inhibitor, Ebov-IN-7, has emerged as a compound of significant interest. This document provides essential information for researchers and drug development professionals on the proper handling and disposal of this compound, alongside key experimental data and protocols derived from its initial characterization.
Proper Disposal Procedures for this compound
A specific Safety Data Sheet (SDS) for this compound is not publicly available at this time. In the absence of compound-specific guidelines, the disposal of this compound should adhere to standard laboratory procedures for chemical waste and be conducted in accordance with all local, state, and federal regulations.
General Guidance for Laboratory Chemical Disposal:
-
Waste Classification: Determine if the waste is hazardous or non-hazardous based on its characteristics (ignitability, corrosivity, reactivity, toxicity). Given that this compound is a bioactive small molecule, it should be treated as potentially hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and sealed waste container.
-
Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration, and appropriate hazard warnings.
-
Storage: Store the waste container in a designated, secure area away from incompatible materials.
-
Disposal Vendor: Arrange for pick-up and disposal by a licensed hazardous waste disposal company.
Important Note: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on chemical waste disposal procedures.
Quantitative Data Summary
The following table summarizes the in vitro efficacy and cytotoxicity of this compound (referred to as compound 26 in the primary literature) and other notable compounds from the study by Lasala et al., 2021.[1][2][3]
| Compound | IC50 (µM) vs. pEBOV | CC50 (µM) in HeLa Cells | CC50 (µM) in Vero Cells |
| This compound (Compound 26) | 2.04 | 60 | >100 |
| MBX2254 (Reference) | 2.5 | - | - |
| MBX2270 (Reference) | 14.2 | - | - |
IC50: Half-maximal inhibitory concentration against EBOV-GP pseudotyped virus (pEBOV).[3] CC50: Half-maximal cytotoxic concentration.
Experimental Protocols
The identification and characterization of this compound involved a multi-step process, from computational screening to in vitro validation. The key methodologies are detailed below.
Virtual Screening for EBOV-GP/NPC1 Interaction Inhibitors
The initial phase of discovery involved a virtual screening of an in-house chemical library to identify compounds that could potentially inhibit the protein-protein interaction between the Ebola virus glycoprotein (EBOV-GP) and the human Niemann-Pick C1 (NPC1) protein, a critical step for viral entry into host cells.[1] This computational approach allowed for the rapid assessment of a large number of molecules to select promising candidates for further experimental testing.
Pseudotyped Virus Infection Assay
To assess the antiviral activity of the selected compounds, a lentiviral-based pseudotyping system was employed. This allowed for the study of EBOV entry in a Biosafety Level 2 (BSL-2) laboratory environment.
-
Virus Production: Lentiviral particles were pseudotyped with the EBOV glycoprotein (pEBOV).
-
Infection: HeLa cells were seeded in 96-well plates and subsequently infected with the pEBOV particles in the presence of varying concentrations of the test compounds.
-
Data Analysis: After a set incubation period, the level of infection was quantified by measuring the activity of a reporter gene (e.g., luciferase) expressed by the lentiviral vector. The half-maximal inhibitory concentration (IC50) was then calculated.
Cytotoxicity Assay
The potential toxicity of the compounds to host cells was evaluated using a standard cytotoxicity assay.
-
Cell Culture: HeLa or Vero cells were cultured in 96-well plates.
-
Compound Treatment: The cells were exposed to a range of concentrations of the test compounds.
-
Viability Measurement: Cell viability was assessed using a commercially available assay that measures metabolic activity (e.g., MTS or MTT assay).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) was determined from the dose-response curves.
Visualizations
The following diagram illustrates the experimental workflow that led to the identification of this compound as a promising Ebola virus inhibitor.
The diagram above outlines the logical progression from a broad in silico search to specific in vitro validation, culminating in the identification of this compound as a potent inhibitor of Ebola virus entry.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ebov-IN-7
For Immediate Implementation: This document provides essential safety and logistical information for laboratory personnel handling Ebov-IN-7. It includes detailed operational procedures and disposal plans to ensure the highest level of safety and to minimize environmental impact. Adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this potent antiviral compound.
Essential Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the meticulous and correct use of Personal Protective Equipment. All personnel must receive comprehensive training on the proper donning and doffing procedures.
| PPE Item | Specification | Purpose |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Prevents skin contact and absorption of the compound. The outer glove should be removed in the designated containment area. |
| Gown | Disposable, solid-front, back-closing gown made of a coated, low-permeability fabric. | Protects the body from potential splashes and aerosol contamination. |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement. For procedures with a high risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is mandatory. | Prevents the inhalation of aerosolized particles of the antiviral agent. |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects the eyes from splashes and aerosols. |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the tracking of contaminants outside of the laboratory. |
Operational Plan: Handling this compound
All procedures involving this compound must be conducted within a certified Class II Biosafety Cabinet (BSC) to ensure personnel, product, and environmental protection.
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
